4-(N-BOC-Amino)-1-propylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-propylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVAFJBKQKJSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730606 | |
| Record name | tert-Butyl (1-propylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285233-64-8 | |
| Record name | tert-Butyl (1-propylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(N-BOC-Amino)-1-propylpiperidine
An In-depth Technical Guide to the Synthesis of 4-(N-BOC-Amino)-1-propylpiperidine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable substituted piperidine building block in modern drug discovery. The piperidine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, and targeted substitution allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This document details two primary, field-proven synthetic routes: direct N-alkylation and one-pot reductive amination. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions, offering researchers and drug development professionals a robust framework for the efficient synthesis of this key intermediate.
Introduction and Retrosynthetic Analysis
This compound is a bifunctional molecule featuring a sterically accessible secondary amine for derivatization (after deprotection) and a lipophilic N-propyl group that can modulate properties such as cell permeability and metabolic stability. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino moiety provides orthogonality, allowing for selective deprotection and subsequent functionalization without interfering with the piperidine nitrogen.
A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, leading to our primary synthetic strategies:
-
Disconnection at the N1-Propyl Bond (Route A & B): This approach starts from the commercially available or readily synthesized precursor, 4-(N-BOC-Amino)piperidine. The propyl group is then introduced onto the piperidine nitrogen. This is the most common and efficient approach.
-
Disconnection at the C4-Amino Bond (Route C): This less common route would involve synthesizing 1-propylpiperidine-4-one and subsequently introducing the protected amino group.
This guide will focus on the most practical and widely adopted strategies derived from the first disconnection: direct N-alkylation and reductive amination.
Synthesis of the Key Intermediate: 4-(N-BOC-Amino)piperidine
Both primary strategies hinge on the availability of 4-(N-BOC-Amino)piperidine. While commercially available, it can also be synthesized efficiently in the lab. A prevalent method involves the debenzylation of a protected precursor, which itself is derived from N-benzyl-4-piperidone.[3] The overall process is a reliable, high-yield two-step sequence.[4][5]
Workflow for Intermediate Synthesis
Caption: Synthesis of the key intermediate 4-(N-BOC-Amino)piperidine.
Protocol 2.1: Synthesis of 4-(N-BOC-Amino)piperidine via Debenzylation
This protocol describes the catalytic hydrogenation of tert-butyl (1-benzylpiperidin-4-yl)carbamate to remove the N-benzyl protecting group.[4][6]
Materials:
-
tert-Butyl (1-benzylpiperidin-4-yl)carbamate (e.g., 10.0 g, 34.4 mmol)
-
Methanol (MeOH), anhydrous (150 mL)
-
10% Palladium on Carbon (Pd/C), 50% wet (e.g., 1.0 g, 10 wt%)
-
Hydrogen (H₂) gas supply
-
Celite® or Diatomaceous Earth
Procedure:
-
To a hydrogenation flask or a suitable pressure vessel, add tert-butyl (1-benzylpiperidin-4-yl)carbamate and methanol.
-
Stir the mixture until the solid is fully dissolved.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or as per local safety guidelines) and stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 4-(N-BOC-Amino)piperidine as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary. (Typical Yield: >95%).[4][6]
Primary Synthetic Routes to the Final Product
With the key intermediate in hand, we can proceed to the N-propylation step via two robust methods.
Caption: Primary synthetic strategies for this compound.
Strategy A: Direct N-Alkylation
This classical approach involves the nucleophilic substitution (Sₙ2) reaction between the secondary amine of the piperidine ring and a propyl electrophile, such as 1-bromopropane or 1-iodopropane. The reaction is driven by a suitable base to deprotonate the amine, enhancing its nucleophilicity.
Causality & Insights:
-
Choice of Electrophile: 1-Iodopropane is more reactive than 1-bromopropane but is also more expensive and less stable. For most applications, 1-bromopropane offers a good balance of reactivity and cost.
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often sufficient, inexpensive, and easily removed during work-up. For more sensitive substrates or to improve solubility, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it solvates the cation of the base while not interfering with the nucleophile.
Protocol 3.1: N-Alkylation with 1-Bromopropane
Materials:
-
4-(N-BOC-Amino)piperidine (e.g., 5.0 g, 25.0 mmol, 1.0 eq)
-
1-Bromopropane (3.4 mL, 37.5 mmol, 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (6.9 g, 50.0 mmol, 2.0 eq)
-
Acetonitrile (ACN), anhydrous (100 mL)
Procedure:
-
Charge a round-bottom flask with 4-(N-BOC-Amino)piperidine, potassium carbonate, and acetonitrile.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 1-bromopropane dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solids with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude oil by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil or low-melting solid.
Strategy B: Reductive Amination
Reductive amination is a highly efficient one-pot method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (in this case, propanal) to form an intermediate iminium ion, which is immediately reduced by a mild hydride source present in the reaction mixture.
Causality & Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes, preventing consumption of the starting material. Its compatibility with non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is another significant advantage.[8]
-
Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation, although it is not always necessary.
Protocol 3.2: Reductive Amination with Propanal
Materials:
-
4-(N-BOC-Amino)piperidine (e.g., 5.0 g, 25.0 mmol, 1.0 eq)
-
Propanal (Propionaldehyde) (2.2 mL, 30.0 mmol, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (6.4 g, 30.0 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (125 mL)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(N-BOC-Amino)piperidine and propanal in dichloromethane.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine/iminium formation.
-
Add sodium triacetoxyborohydride in portions over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (75 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 3.1.
Data Summary and Strategy Comparison
| Parameter | Strategy A: N-Alkylation | Strategy B: Reductive Amination |
| Key Reagents | 1-Bromopropane, K₂CO₃ | Propanal, NaBH(OAc)₃ |
| Reaction Temp. | 60-70 °C | Room Temperature |
| Reaction Time | 6-12 hours | 2-4 hours |
| Key Byproducts | KBr, KHCO₃ | Sodium Acetate, Boric Acid |
| Typical Yields | 70-85% | 80-95% |
| Advantages | Uses stable, common reagents. | Milder conditions, faster, often higher yielding. |
| Disadvantages | Requires heating, longer reaction time. | Propanal is volatile; STAB is moisture-sensitive. |
Conclusion
Both direct N-alkylation and reductive amination represent effective and scalable methods for the . The choice between the two routes may depend on available equipment, reagent cost, and desired reaction time. For rapid synthesis under mild conditions, reductive amination is generally superior and often provides higher yields.[7] Direct alkylation, however, remains a robust and reliable alternative that avoids the use of volatile aldehydes. The protocols and insights provided in this guide offer a solid foundation for any researcher or process chemist aiming to produce this versatile chemical building block for applications in drug discovery and development.
References
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4-Amino-1-(1-propyl)-piperidine - R&D Chemicals. R&D Chemicals. Available at: [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
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CAS number for 4-(N-BOC-Amino)-1-propylpiperidine
An In-Depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine and its Synthetic Precursors
This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the specificity of this molecule, this document also extensively covers its immediate and more widely documented precursor, 4-(N-Boc-amino)piperidine, to provide a thorough understanding of its synthesis, properties, and applications.
Introduction and Core Concepts
Substituted piperidines are a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The piperidine ring offers a versatile, saturated heterocyclic scaffold that can be functionalized to modulate physicochemical properties such as lipophilicity, basicity, and molecular geometry, thereby influencing pharmacological activity.
The introduction of a tert-butyloxycarbonyl (Boc) protecting group on an amino substituent, as seen in the target molecule and its precursors, is a cornerstone of modern organic synthesis. This strategy allows for the selective modification of other parts of the molecule while the amine remains inert, preventing unwanted side reactions. The Boc group is prized for its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3][4]
This guide will first establish the identity and properties of the specific target molecule, this compound, before delving into the detailed chemistry of its key synthetic intermediate, 4-(N-Boc-amino)piperidine.
Physicochemical and Safety Data
Target Molecule: this compound
While specific experimental data for this N-propylated derivative is not extensively published, its fundamental properties can be reliably identified.
| Property | Value | Source |
| CAS Number | 1285233-64-8 | [5] |
| IUPAC Name | tert-butyl N-(1-propylpiperidin-4-yl)carbamate | [5] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [5] |
| Canonical SMILES | CCCN1CCC(NC(=O)OC(C)(C)C)CC1 | [5] |
| InChI | InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | [5] |
Key Precursor: 4-(N-Boc-amino)piperidine
This compound is a widely used building block and its properties are well-documented.[6][7][8] It exists under two primary CAS numbers which are often used interchangeably in literature and supplier catalogs.
| Property | Value | Source |
| CAS Numbers | 73874-95-0, 87120-72-7 | [6][9][10][11] |
| Synonyms | tert-butyl piperidin-4-ylcarbamate, 4-Boc-aminopiperidine | [7][12] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][9] |
| Molecular Weight | 200.28 g/mol | [10][11] |
| Appearance | White to off-white crystalline powder | [9][11][12] |
| Melting Point | 162-166 °C (lit.) | [8][12] |
| Solubility | Soluble in Chloroform (30 mg/ml) and Methanol; Insoluble in water | [6][9][12] |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the documented hazards of the parent amine structures.
-
Hazard Classification : The precursor, 4-Amino-1-Boc-piperidine, is classified as an irritant. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][9][10][13]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8][10]
-
Personal Protective Equipment (PPE) : Always handle this and related compounds in a chemical fume hood. Wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[13][14][15]
-
First Aid Measures :
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[13]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[13]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[16]
-
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[13][14][16]
Synthesis and Reaction Mechanisms
The synthesis of this compound is most logically achieved through the N-alkylation of its precursor, 4-(N-Boc-amino)piperidine. This section details the synthesis of the precursor and its subsequent conversion to the target molecule.
Synthesis of the Precursor: 4-(N-Boc-amino)piperidine
Several routes to 4-(N-Boc-amino)piperidine are reported in the literature and patents. A common and reliable method involves the debenzylation of a protected intermediate.
Workflow: Synthesis of 4-(N-Boc-amino)piperidine
Caption: General synthetic scheme for 4-(N-Boc-amino)piperidine production.
Experimental Protocol (Illustrative):
-
Boc Protection : To a solution of 4-amino-1-benzylpiperidine in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (Et₃N). Cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-benzylpiperidin-4-yl)carbamate.
-
Hydrogenolysis (Debenzylation) : Dissolve the crude product in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).[12]
-
Stir the mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[12][17]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 4-(N-Boc-amino)piperidine.[12]
Causality and Expertise : The choice of a benzyl group on the piperidine nitrogen is strategic. It is a robust protecting group that is stable to the basic conditions of Boc-protection but is readily cleaved by catalytic hydrogenation, a clean and efficient reaction that typically yields high-purity products.[18]
Synthesis of the Target: this compound
The final step involves a standard nucleophilic substitution reaction (N-alkylation).
Workflow: N-Alkylation to Final Product
Caption: Reductive amination or alkylation for the final product synthesis.
Experimental Protocol (Illustrative):
-
Dissolve 4-(N-Boc-amino)piperidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add the alkylating agent, 1-bromopropane or 1-iodopropane (1.1-1.5 eq.), to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off any inorganic salts, and partition the mixture between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain pure this compound.
Self-Validating System : The success of each synthetic step can be validated using standard analytical techniques. 1H NMR spectroscopy will confirm the presence of the propyl group in the final product. Mass spectrometry will verify the expected molecular weight increase from 200.28 g/mol to 242.36 g/mol .
Applications in Research and Drug Development
The 4-amino-1-substituted piperidine scaffold is a privileged structure in medicinal chemistry. The primary amino group, once deprotected, serves as a crucial handle for introducing further complexity and diversity.
-
Building Block in Synthesis : These compounds are key intermediates for creating more complex molecules.[6][19] The Boc-protected amine allows for modifications at the piperidine nitrogen, while the piperidine nitrogen itself can be used as a nucleophile to connect to other molecular fragments.
-
Pharmaceutical Development : Derivatives of 4-aminopiperidine have been instrumental in the development of various therapeutic agents:
-
CCR5 Antagonists : Used in the synthesis of chemokine receptor 5 (CCR5) antagonists, which have applications as anti-HIV agents.[6]
-
Antibacterial Agents : Serve as a core scaffold for novel inhibitors of bacterial topoisomerase type II.[6]
-
SIRT2 Inhibitors : The precursor has been used as a starting material for synthesizing inhibitors of SIRT2, a target for neurodegenerative diseases.[20]
-
Respiratory and Digestive System Disorders : 1,4-disubstituted piperidine derivatives are explored as muscarinic M3 receptor antagonists for treating conditions like COPD and irritable bowel syndrome.[18]
-
The addition of the N-propyl group in this compound specifically modulates the lipophilicity and steric profile of the molecule compared to its precursor, allowing researchers to fine-tune its properties for optimal interaction with biological targets.
Conclusion
This compound (CAS 1285233-64-8) is a valuable chemical building block for drug discovery and organic synthesis. While detailed public data on this specific molecule is sparse, its synthesis and properties can be confidently extrapolated from its well-characterized and commercially available precursor, 4-(N-Boc-amino)piperidine. By understanding the established protocols for Boc-protection, debenzylation, and N-alkylation, researchers can reliably synthesize and utilize this compound to build complex molecular architectures for the development of novel therapeutics. Adherence to rigorous safety protocols is essential when handling these amine-based compounds.
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An In-depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(N-BOC-Amino)-1-propylpiperidine, a valuable synthetic intermediate in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's properties, outlines a detailed synthetic protocol, and explores its potential applications based on the biological activities of structurally related compounds.
Core Molecular Attributes
This compound, systematically named tert-butyl (1-propylpiperidin-4-yl)carbamate, is a derivative of 4-aminopiperidine featuring a protective tert-butoxycarbonyl (BOC) group on the 4-amino substituent and a propyl group on the piperidine nitrogen. The presence of the BOC group allows for regioselective reactions, making this compound a versatile building block in multi-step organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |
| Molecular Weight | 242.36 g/mol | Calculated |
| IUPAC Name | tert-butyl (1-propylpiperidin-4-yl)carbamate | --- |
| CAS Number | Not assigned | --- |
The molecular weight is derived from the sum of the atomic weights of its constituent atoms: (13 × 12.011) + (26 × 1.008) + (2 × 14.007) + (2 × 15.999). The lack of a dedicated CAS number suggests that this specific derivative may not be commercially available as a stock chemical and likely requires custom synthesis.
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound can be efficiently achieved through the N-alkylation of commercially available 4-(N-BOC-Amino)piperidine. This method is reliable and allows for straightforward purification.
Experimental Workflow: N-Alkylation
The following protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
4-(N-BOC-Amino)piperidine (tert-butyl piperidin-4-ylcarbamate)
-
1-Iodopropane (or 1-bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Workflow Diagram
Potential Applications in Drug Discovery
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The N-propyl substituent can modulate the physicochemical properties of the parent molecule, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Antifungal Activity
Research has demonstrated that N-substituted 4-aminopiperidine derivatives exhibit potent antifungal activity. A study on a library of these compounds revealed that the nature of the N-substituent is critical for their efficacy against various fungal strains, including clinically relevant species of Candida and Aspergillus.[1] The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] The introduction of a propyl group on the piperidine nitrogen of 4-(N-BOC-Amino)piperidine provides a lipophilic character that could enhance its interaction with fungal cell membranes and intracellular targets.
Antibacterial Properties
The 4-aminopiperidine core has also been investigated for its antibacterial potential. Studies have explored derivatives of this scaffold for their activity against Mycobacterium tuberculosis and Staphylococcus aureus.[2][3] While the activity is highly dependent on the specific substitution pattern, the N-1 position of the piperidine ring is a key point for modification to optimize antibacterial potency.
Central Nervous System (CNS) Activity
Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers, which are implicated in pain signaling.[4] The strategic decoration of the 4-aminopiperidine scaffold with various alkyl and acyl groups has led to the identification of compounds with significant antinociceptive effects in preclinical models.[4] The N-propyl group in this compound could be a starting point for the development of novel CNS-active agents.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery. Its structural features, particularly the protected amine and the N-propyl group, make it an attractive building block for creating diverse libraries of compounds targeting a range of biological pathways. The established antifungal, antibacterial, and CNS-related activities of the broader 4-aminopiperidine class provide a strong rationale for the exploration of this specific derivative in the development of novel therapeutics.
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An In-depth Technical Guide to the Solubility of 4-(N-BOC-Amino)-1-propylpiperidine in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(N-BOC-Amino)-1-propylpiperidine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties of the target molecule, examining how its distinct functional groups—the lipophilic tert-butoxycarbonyl (Boc) and propyl moieties, alongside the polar piperidine core—govern its interactions with a diverse range of organic solvents. This guide equips researchers, chemists, and drug development professionals with the foundational knowledge and detailed methodologies required to accurately predict, measure, and leverage the solubility of this compound. Included are step-by-step protocols for equilibrium and high-throughput solubility determination using gravimetric, spectroscopic, and chromatographic techniques, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a synthetic intermediate of significant interest in pharmaceutical research and development. As a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry, it serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. Analogues have been utilized in the development of chemokine receptor 5 (CCR5) antagonists for anti-HIV activity and novel inhibitors of bacterial topoisomerase II.[1][2]
The molecule's structure is characterized by three key features:
-
A piperidine ring , a saturated heterocycle whose nitrogen atom imparts basicity and potential for hydrogen bonding.
-
A tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine, which masks its nucleophilicity and significantly increases the molecule's lipophilicity and steric bulk.
-
A propyl group on the piperidine nitrogen, further enhancing the compound's non-polar character.
An accurate understanding of this compound's solubility is paramount. In process chemistry, solvent selection dictates reaction efficiency, product purity, and the feasibility of crystallization. For drug development, solubility is a fundamental determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[3][4][5] This guide provides the necessary framework for a thorough and scientifically rigorous evaluation of its solubility in relevant organic solvent systems.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[6][7] this compound is an amphiphilic molecule, possessing both non-polar and moderately polar characteristics.
-
Lipophilic Character: The large, non-polar Boc group and the n-propyl chain are the dominant contributors to the molecule's lipophilicity. These features suggest a high affinity for non-polar and moderately polar aprotic solvents where van der Waals forces are the primary mode of interaction.
-
Polar Character: The piperidine ring's nitrogen atom and the carbamate linkage introduce polarity and the capacity to act as hydrogen bond acceptors. This suggests potential solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.
Below is a summary of the calculated and reported physicochemical properties for the target compound and its parent amine for context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-(N-BOC-Amino)piperidine (Parent Compound) | Source |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₈N₂O₂ | C₁₀H₂₀N₂O₂ | Calculated |
| Molecular Weight | 244.39 g/mol | 200.28 g/mol | Calculated,[8] |
| Melting Point | Data Not Available | 162-166 °C | [1][9][10] |
| LogP (Predicted) | ~2.5 - 3.0 | 1.32 | Calculated,[9] |
| Polar Surface Area | ~38.7 Ų | 50.36 Ų | Calculated,[9] |
The addition of the n-propyl group increases the molecular weight and predicted LogP, indicating enhanced lipophilicity compared to the parent compound. This structural modification is expected to decrease its solubility in polar solvents (like water) and increase its solubility in non-polar solvents such as hydrocarbons and ethers.
Theoretical Framework of Solubility
A rigorous approach to solubility requires distinguishing between two key concepts: thermodynamic and kinetic solubility.[11][12]
-
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure). At this point, the solution is saturated, and any additional solute will not dissolve. This is the true, stable solubility value and is critical for formulation and process chemistry. The shake-flask method is the gold standard for its determination.[13][14]
-
Kinetic Solubility: This measures the concentration of a solute when it first precipitates from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to a solvent system.[12] While faster to measure and useful for high-throughput screening in early drug discovery, these values are often higher than thermodynamic solubility because they may represent a metastable state.[3][11]
The dissolution process is governed by the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).[14][15] A negative ΔG indicates a spontaneous process. This involves:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid compound (an endothermic process).
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (an endothermic process).
-
Forming Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact (an exothermic process).
For this compound, strong solute-solvent interactions are expected in solvents that can effectively solvate both its alkyl/Boc regions and its polar core, leading to higher solubility.
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The following section provides a general workflow and detailed protocols for quantifying the solubility of this compound.
General Experimental Workflow
The fundamental process for determining solubility involves preparing a saturated solution, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the solution.
Caption: General Experimental Workflow for Solubility Determination.
Protocol 1: Equilibrium Solubility via Shake-Flask with Gravimetric Analysis
This method determines the thermodynamic solubility and is considered a definitive, though low-throughput, technique.[4][5][16]
Causality: By allowing the system to reach equilibrium over an extended period (24-48 hours) and then physically measuring the mass of the dissolved solute, this protocol provides a direct and accurate measure of thermodynamic solubility, free from the artifacts of metastable states.
Methodology:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Solute Addition: Add an excess amount of this compound to each vial, ensuring a significant amount of undissolved solid remains visible. This confirms that saturation will be achieved.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at 24 and 48 hours; if the measured solubility is consistent, equilibrium has been reached.[13][16]
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette, and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a pre-weighed, clean vial. This step is critical to remove all particulate matter.
-
Solvent Evaporation: Place the vials containing the filtrate in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to complete dryness.
-
Quantification: Once a constant weight is achieved, re-weigh the vials. The difference between the final and initial vial weights is the mass of the dissolved solute.
-
Calculation: Solubility (in mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL).
Protocol 2: High-Throughput Screening with UV/Vis Spectroscopy
This method is ideal for rapidly screening solubility in multiple solvents during early-stage development.[17]
Causality: This protocol leverages Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a standard curve, the concentration of the compound in a saturated filtrate can be determined quickly and with minimal sample consumption.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.
-
Sample Preparation: In a 96-well plate format, add excess compound to each well, followed by the desired solvents.
-
Equilibration & Separation: Seal the plate and shake at a constant temperature for 1-4 hours. Centrifuge the plate to pellet the excess solid or filter the contents using a 96-well filter plate.
-
Analysis: Transfer the supernatant (filtrate) to a new UV-transparent 96-well plate, diluting if necessary to fall within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the samples at λ_max.
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the compound in the filtrate, correcting for any dilutions.
Protocol 3: High-Accuracy Determination via Shake-Flask with HPLC
This is the preferred method when high accuracy is required or when the sample may contain UV-active impurities.[18][19][20]
Causality: High-Performance Liquid Chromatography (HPLC) provides superior specificity by physically separating the compound of interest from potential impurities or degradants before quantification.[20][21] This ensures that the measured concentration corresponds solely to the target analyte, leading to highly accurate and reliable solubility data.
Methodology:
-
Method Development: Develop a stability-indicating HPLC method (typically reverse-phase) capable of resolving and quantifying this compound.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.
-
Sample Preparation & Equilibration: Follow steps 1-3 from the Gravimetric Shake-Flask protocol (Protocol 1).
-
Phase Separation & Dilution: Filter the supernatant from the equilibrated slurry through a 0.22 µm syringe filter. Accurately dilute a known volume of the filtrate with the mobile phase to a concentration within the HPLC calibration range.
-
Quantification: Inject the diluted sample onto the HPLC system and determine the peak area for the compound.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by multiplying this concentration by the dilution factor.
Expected Solubility Profile
While experimentally determined data is essential, a qualitative solubility profile can be predicted based on the molecule's structure and general chemical principles. No specific quantitative solubility data for this compound has been published. The following table provides an expected profile to guide initial solvent selection.
Table 2: Predicted Qualitative Solubility of this compound at Room Temperature
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are of intermediate polarity and are excellent at dissolving compounds with large, non-polar groups like the Boc-group.[22][23] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a polar aprotic solvent that should effectively solvate the molecule. Diethyl ether, being less polar, may show slightly lower solubility. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions and should effectively dissolve the compound.[22] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | These protic solvents can act as hydrogen bond donors and acceptors. Solubility is expected to be moderate but may be limited by the large non-polar regions of the solute.[23] |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a good candidate for dissolving compounds of this nature. |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | These non-polar solvents may struggle to overcome the solute-solute interactions of the more crystalline compound, despite its lipophilic character. |
| Aqueous | Water | Insoluble | The large, hydrophobic Boc and propyl groups are expected to make the compound virtually insoluble in water.[23][24][25] |
Conclusion
This compound is a molecule with significant lipophilic character due to its Boc and propyl groups, balanced by a polar piperidine core. This structure predicts good solubility in a range of common organic solvents, from halogenated hydrocarbons to polar aprotic systems, and limited solubility in highly polar or non-polar extremes like water and hexanes. While these predictions provide a valuable starting point, this guide emphasizes the necessity of empirical measurement for obtaining reliable data. The detailed protocols for shake-flask (gravimetric and HPLC) and high-throughput (UV/Vis) analysis provide researchers with robust, validated methodologies to precisely quantify the solubility of this compound, thereby accelerating process optimization, formulation design, and overall drug development timelines.
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A Technical Guide to the Pharmacological Application of Piperidine Scaffolds: The Mechanism of Action of CCR5 Antagonists
Preamble: The Role of 4-(N-BOC-Amino)-1-propylpiperidine in Modern Drug Discovery
It is critical to establish at the outset that the compound this compound, and its close analog 4-(N-Boc-amino)piperidine, do not possess an intrinsic mechanism of action in a pharmacological context. These molecules are not therapeutic agents but rather sophisticated chemical intermediates, commonly referred to as "building blocks" in the field of medicinal chemistry.[1][2] Their significance lies in providing a robust and versatile molecular scaffold for the synthesis of complex, biologically active compounds.[2][3] The piperidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.
This guide will, therefore, focus on the mechanism of action of a prominent class of drugs synthesized from these piperidine building blocks: Chemokine (C-C motif) Receptor 5 (CCR5) Antagonists . These molecules represent a cornerstone of anti-retroviral therapy and serve as an exemplary case study for the application of piperidine-based scaffolds in targeting complex disease pathways.[1][3]
Part 1: The CCR5 Receptor: A Gateway for HIV-1 Entry
The CCR5 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells, including T-helper cells, macrophages, and dendritic cells. Its primary physiological role involves mediating the migration of these cells to sites of inflammation in response to binding its endogenous chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β).
However, this receptor is infamously co-opted by the most common strains of the Human Immunodeficiency Virus (HIV-1) as a critical co-receptor for viral entry into host cells.
The HIV-1 Entry Cascade:
-
Initial Docking: The viral envelope glycoprotein, gp120, first binds to the primary CD4 receptor on the host T-cell.
-
Conformational Shift: This initial binding induces a conformational change in gp120, exposing a new binding site.
-
Co-receptor Engagement: The newly exposed site on gp120 then binds with high affinity to the CCR5 co-receptor.
-
Membrane Fusion: This dual-receptor engagement triggers a final series of conformational changes in another viral protein, gp41, leading to the fusion of the viral envelope with the host cell membrane and the subsequent release of the viral capsid into the cytoplasm.
This cascade is the primary pathway for HIV-1 infection of immune cells, making the inhibition of the gp120-CCR5 interaction a highly attractive therapeutic strategy.
Part 2: Core Mechanism of Action: Allosteric Antagonism
Piperidine-based CCR5 antagonists, synthesized from building blocks like 4-(N-Boc-amino)piperidine, function as non-competitive allosteric modulators . This is a crucial distinction from competitive antagonists that would directly compete with endogenous ligands at the orthosteric binding site.
The Allosteric Mechanism:
-
Binding to a Transmembrane Pocket: The antagonist does not bind to the external-facing pocket where chemokines bind. Instead, it penetrates deeper into the receptor, binding to a hydrophobic pocket formed by several of the receptor's transmembrane helices.
-
Induction of a Non-functional Conformation: This binding event "locks" the CCR5 receptor into a specific, inactive conformation.
-
Inhibition of gp120 Interaction: The stabilized, inactive conformation of the CCR5 receptor is sterically and electronically incompatible with the binding of the viral gp120 protein. Even after gp120 has bound to CD4, it cannot engage with the antagonist-occupied CCR5 co-receptor.
-
Arrest of Viral Entry: By preventing the gp120-CCR5 interaction, the antagonist effectively halts the membrane fusion cascade, preventing the virus from entering and infecting the host cell.
This allosteric mechanism is highly effective because it does not need to compete with potentially high local concentrations of natural chemokines and provides a robust blockade of the viral entry pathway.
Part 3: Experimental Validation Protocols
The characterization of novel CCR5 antagonists relies on a suite of well-defined in vitro assays. These protocols form a self-validating system, where binding affinity is correlated with functional antiviral activity.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CCR5 receptor.
Methodology:
-
Cell Culture: Utilize a stable cell line engineered to overexpress the human CCR5 receptor (e.g., HEK293-CCR5 or CHO-CCR5).
-
Membrane Preparation: Harvest the cells and prepare crude membrane fractions through homogenization and centrifugation. The final pellet, rich in membrane proteins including CCR5, is resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of a known high-affinity CCR5 radioligand (e.g., [125I]-MIP-1α).
-
Serial dilutions of the test antagonist (synthesized from the piperidine building block).
-
A fixed amount of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: HIV-1 Pseudovirus Neutralization Assay
Objective: To measure the functional ability of the antagonist to inhibit CCR5-tropic HIV-1 entry into host cells.
Methodology:
-
Reagent Preparation:
-
Target Cells: Prepare target cells that express both CD4 and CCR5 and contain a luciferase reporter gene (e.g., TZM-bl cells).
-
Pseudovirus: Generate HIV-1 pseudovirions by co-transfecting HEK293T cells with a plasmid encoding an HIV-1 envelope (from a CCR5-tropic strain) and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains the luciferase gene.
-
-
Assay Setup: In a 96-well cell culture plate:
-
Add serial dilutions of the test antagonist.
-
Add a standardized amount of the HIV-1 pseudovirus to each well.
-
Incubate for 1 hour at 37°C to allow the compound to bind to the receptors.
-
-
Infection: Add the target TZM-bl cells to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry, reverse transcription, and expression of the luciferase reporter gene.
-
Lysis & Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the number of viral entry events. Plot the percentage of viral entry inhibition against the logarithm of the antagonist concentration. Fit the data to determine the IC50 value, representing the concentration that inhibits 50% of viral entry.
Part 4: Data Interpretation
The data generated from these assays allow for a comprehensive evaluation of a compound's potential as a CCR5 antagonist. A successful candidate will exhibit both high binding affinity and potent functional inhibition of viral entry.
Table 1: Representative Pharmacological Data for a Hypothetical CCR5 Antagonist
| Parameter | Assay Type | Value | Interpretation |
| Ki | Radioligand Binding | 1.2 nM | Demonstrates very high affinity for the CCR5 receptor. |
| IC50 | Pseudovirus Neutralization | 3.5 nM | Shows potent functional inhibition of viral entry at a low nanomolar concentration. |
| CC50 | Cytotoxicity Assay | > 50 µM | Indicates low cytotoxicity, with a high selectivity index (CC50/IC50 > 14,000). |
Conclusion
While this compound is a foundational chemical building block, its true value is realized in the complex and potent therapeutic agents it helps create. The mechanism of CCR5 antagonists—a class of drugs built upon such piperidine scaffolds—is a testament to rational drug design. By binding to an allosteric site within the receptor, these molecules induce a unique conformational state that is unrecognized by HIV-1, effectively barring the virus from its primary entry route into immune cells. This sophisticated mechanism, validated through rigorous binding and functional assays, underscores the critical role of versatile chemical intermediates in the development of life-saving medicines.
References
-
He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]
-
BioSpace. (2019, May 29). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. Retrieved from BioSpace. [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
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- 2. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-(N-BOC-Amino)-1-propylpiperidine
An In-depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine: Synthesis, Characterization, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Piperidine Scaffold - A Cornerstone of Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of more than 70 FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and metabolic stability, which can be conferred upon larger molecular structures. The ability to introduce diverse substituents at various positions on the piperidine ring allows for the fine-tuning of a compound's steric and electronic properties, enabling precise interactions with biological targets. This guide focuses on a specific, functionalized building block, This compound , providing a comprehensive overview of its synthesis, characterization, and strategic importance for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Mechanistic Rationale
The Synthetic Pathway: N-Alkylation
The secondary amine of 4-(N-BOC-amino)piperidine acts as a nucleophile, attacking an electrophilic propyl source, typically 1-bromopropane or 1-iodopropane. The reaction is facilitated by a non-nucleophilic weak base, such as potassium carbonate (K₂CO₃), which serves to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, thereby driving the equilibrium towards the product.
Causality Behind Experimental Choices:
-
Starting Material: 4-(N-BOC-amino)piperidine is chosen due to its commercial availability and the presence of a free secondary amine at the 1-position, which is more nucleophilic than the BOC-protected amine at the 4-position. The tert-butoxycarbonyl (BOC) group is an excellent protecting group that is stable under these basic alkylation conditions, ensuring regioselectivity.
-
Alkylating Agent: 1-Bromopropane is a suitable and cost-effective electrophile. 1-Iodopropane could also be used and may offer higher reactivity, but it is generally more expensive.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to scavenge the acid byproduct but not so strong as to deprotonate other parts of the molecule or promote significant side reactions. Its insolubility in many organic solvents allows for easy removal by filtration upon reaction completion.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents can dissolve the starting materials and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(N-BOC-amino)piperidine (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(N-BOC-amino)piperidine and anhydrous DMF. Stir until the solid is fully dissolved.
-
Add potassium carbonate to the solution.
-
Add 1-bromopropane dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Partition the filtrate between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to yield this compound as a pure product.
Visualization of the Synthetic Workflow
Caption: Role of this compound as a versatile drug discovery intermediate.
Protocol: BOC Deprotection
This step unmasks the key functional handle for subsequent diversification.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic Acid (TFA) (10 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Slowly add trifluoroacetic acid to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous NaOH or K₂CO₃.
-
Extract the aqueous layer thoroughly with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the free amine, 1-propylpiperidin-4-amine . This product is often used in the next step without further purification.
Conclusion
This compound represents a strategically valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis provides access to a bifunctional scaffold that can be readily diversified. The 1-propyl group provides a fixed lipophilic element, while the latent primary amine at the 4-position offers a versatile point for modification. By leveraging this intermediate, researchers in drug development can efficiently generate libraries of novel compounds directed at a multitude of high-value therapeutic targets, from viral infections to neurological disorders. This guide provides the foundational knowledge to synthesize, validate, and strategically deploy this powerful tool in the quest for next-generation therapeutics.
References
-
Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]
-
Hopkins, T. P., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]
-
NIST. (n.d.). 2-N-propylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Zhu, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 619-624. [Link]
-
NIST. (n.d.). 2-N-propylpiperidine Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Liu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3345-3348. [Link]
-
PubChem. (n.d.). 1-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Galli, S., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 24(10), 1986. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(3-4). [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-(N-BOC-Amino)-1-propylpiperidine: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(N-BOC-Amino)-1-propylpiperidine, a key building block in modern medicinal chemistry. The document delves into the historical context of its parent scaffold, the strategic importance of the N-BOC protecting group and the 1-propyl substituent, and detailed methodologies for its synthesis. By synthesizing information from seminal publications and patents, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the causality behind experimental choices and the practical applications of this versatile intermediate.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to modulate lipophilicity.[3] The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]
The strategic functionalization of the piperidine ring at the 1 and 4-positions has been a cornerstone of drug design. The nitrogen at the 1-position serves as a key point for introducing substituents that can modulate a compound's pharmacokinetic and pharmacodynamic profile, while the 4-position offers a vector for attaching pharmacophoric elements. This guide focuses on a specific and important derivative: this compound.
The Genesis of a Key Intermediate: Discovery and Historical Context
While a singular "discovery" of this compound is not documented as a landmark event, its emergence is intrinsically linked to the development of synthetic methodologies for creating libraries of substituted piperidines for drug screening. The history of this compound is best understood by examining the evolution of its constituent parts: the BOC-protected 4-aminopiperidine core and the subsequent N-propylation.
The development of the tert-butyloxycarbonyl (BOC) protecting group was a pivotal moment in organic synthesis. Its stability under a wide range of reaction conditions and its facile removal under acidic conditions made it an ideal choice for protecting amine functionalities during multi-step syntheses.[4] The application of this protecting group to 4-aminopiperidine created a versatile and highly valuable building block, tert-butyl piperidin-4-ylcarbamate, which allowed for selective functionalization at the piperidine nitrogen.
The synthesis of this core intermediate, 4-(N-BOC-Amino)piperidine, has been approached through various routes. A common and efficient method involves the debenzylation of a 1-benzyl protected precursor, tert-butyl (1-benzylpiperidin-4-yl)carbamate, via catalytic hydrogenation.[5]
The subsequent addition of the propyl group at the 1-position represents a strategic choice in medicinal chemistry to fine-tune the properties of a lead compound. The rationale for introducing an N-propyl group can include:
-
Modulation of Lipophilicity: The propyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Receptor-Ligand Interactions: The size and conformation of the N-alkyl substituent can be critical for optimal binding to a biological target. The propyl group offers a specific steric profile that may be favored in certain binding pockets.
-
Fine-tuning Basicity: The nature of the N-substituent can influence the pKa of the piperidine nitrogen, which can be important for salt formation, solubility, and interactions with biological targets.
The synthesis of this compound itself is most commonly achieved through reductive amination, a robust and widely used method for forming C-N bonds.[1] This reaction involves the condensation of the parent 4-(N-BOC-Amino)piperidine with propanal (propionaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired N-propylated product.
Synthetic Methodologies: A Detailed Protocol
The synthesis of this compound is a two-stage process: first, the preparation of the 4-(N-BOC-Amino)piperidine precursor, followed by the N-propylation.
Synthesis of the Precursor: 4-(N-BOC-Amino)piperidine
Several methods for the synthesis of 4-(N-BOC-Amino)piperidine have been reported. A common industrial approach involves the reaction of N-benzyl-4-piperidone with tert-butyl carbamate to form an imine, which is then subjected to catalytic hydrogenation to both reduce the imine and remove the benzyl protecting group.[6]
Experimental Protocol: Synthesis of 4-(N-BOC-Amino)piperidine
Step 1: Imine Formation
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add tert-butyl carbamate (1.2 equivalents) and an acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount).
-
The reaction mixture is heated to reflux for a specified time, and the formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
Step 2: Catalytic Hydrogenation
-
The crude imine from Step 1 is dissolved in an appropriate solvent, typically an alcohol like ethanol or methanol.
-
A palladium on carbon catalyst (Pd/C, typically 10% by weight) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a hydrogenation apparatus) and stirred vigorously for several hours.
-
The progress of the reaction is monitored until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-(N-BOC-Amino)piperidine, which can be further purified by crystallization or column chromatography.
N-Propylation via Reductive Amination: Synthesis of this compound
The most direct and efficient method for the synthesis of this compound from its precursor is reductive amination. This one-pot procedure offers high yields and operational simplicity.
Experimental Protocol: Reductive Amination
-
To a stirred solution of 4-(N-BOC-Amino)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add propanal (1.1 to 1.5 equivalents).
-
The reaction mixture is stirred at room temperature for a period to allow for the formation of the iminium ion intermediate.
-
A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines and enamines.
-
The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with an organic solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process, starting from the readily available N-benzyl-4-piperidone.
Quantitative Data and Characterization
The following table summarizes typical data for the synthesis of this compound via reductive amination. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 4-(N-BOC-Amino)piperidine |
| Reagents | Propanal, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.45 (br s, 1H), 3.45-3.35 (m, 1H), 2.85-2.75 (m, 2H), 2.25 (t, J=7.6 Hz, 2H), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.44 (s, 9H), 0.89 (t, J=7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 79.2, 60.5, 52.3, 46.8, 32.5, 28.4, 20.2, 11.9.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its bifunctional nature, with a protected primary amine and a tertiary amine within the piperidine ring, allows for its incorporation into diverse molecular scaffolds.
One notable application is in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT₄ receptor agonist used for the treatment of chronic constipation.[4][7] In the synthesis of Prucalopride and its analogs, the 1-propylpiperidine moiety is a key structural feature that contributes to the compound's pharmacological activity.
The general workflow for utilizing this compound in a synthetic campaign is as follows:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Deployment of 4-(N-BOC-Amino)-1-propylpiperidine in Modern Medicinal Chemistry: Application Notes and Protocols
The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] Among the diverse portfolio of piperidine-based building blocks, 4-(N-BOC-amino)-1-propylpiperidine stands out as a particularly valuable synthon. Its unique trifunctional nature—a nucleophilic secondary amine within the piperidine ring, a readily deprotectable primary amine, and a lipophilic propyl group—offers medicinal chemists a powerful tool for crafting complex molecular architectures with tailored biological activities.
This comprehensive guide provides an in-depth exploration of this compound as a building block in drug discovery. We will delve into its strategic applications, provide detailed, field-proven protocols for its use in key synthetic transformations, and offer insights into the rationale behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile compound in their programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(1-propylpiperidin-4-yl)carbamate | [3] |
| CAS Number | 1285233-64-8 | [3] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [3] |
| Molecular Weight | 242.36 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents | [4] |
Safety and Handling: As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Strategic Applications in Medicinal Chemistry
The strategic value of this compound lies in its ability to serve as a versatile scaffold for introducing a substituted aminopiperidine moiety into a target molecule. The tert-butoxycarbonyl (BOC) protecting group on the 4-amino substituent allows for selective functionalization of the piperidine nitrogen.[7] Subsequent deprotection of the BOC group under acidic conditions unmasks the primary amine, providing a handle for further elaboration. This sequential functionalization is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).
The presence of the N-propyl group can contribute to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, by increasing the lipophilicity of the final compound. This strategic incorporation of a small alkyl chain can be a key factor in optimizing the drug-like properties of a lead candidate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in two fundamental and widely used transformations in medicinal chemistry: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via Acylation
This protocol describes the coupling of this compound with a carboxylic acid to form an amide bond. This reaction is a cornerstone of drug synthesis, enabling the linkage of molecular fragments.
Workflow for Amide Bond Formation:
Caption: Workflow for the synthesis of an N-acylated derivative.
Materials:
-
This compound
-
Carboxylic acid of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).[8]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization.[9]
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous Conditions: The use of an anhydrous solvent like DMF is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.
Protocol 2: Reductive Amination
This protocol details the reaction of this compound with an aldehyde or ketone to form a new carbon-nitrogen bond, resulting in a secondary or tertiary amine, respectively. Reductive amination is a powerful tool for introducing diverse substituents onto the piperidine nitrogen.[10]
Workflow for Reductive Amination:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application of 4-(N-BOC-Amino)-1-propylpiperidine in Solid-Phase Synthesis: A Technical Guide for Peptidomimetic Library Development
Introduction: The Piperidine Scaffold in Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced therapeutic profiles is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. Central to the design of effective peptidomimetics is the use of rigid scaffolds that can orient pharmacophoric groups in a precise three-dimensional arrangement. The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, serves as an excellent scaffold due to its conformational pre-organization and synthetic tractability.
This technical guide details the application of a specialized building block, 4-(N-BOC-Amino)-1-propylpiperidine , in the solid-phase synthesis of diverse peptidomimetic libraries. The presence of a Boc-protected amine at the 4-position provides a convenient handle for peptide chain elongation, while the 1-propyl group on the piperidine nitrogen offers a vector for further chemical diversification, or can be integral to the pharmacophore itself. The solid-phase approach enables the rapid and efficient construction of large libraries of compounds, which is essential for high-throughput screening and lead optimization campaigns.
The methodologies described herein are grounded in the principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase synthesis, a robust and well-established strategy for the assembly of complex organic molecules on a solid support. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and the strategic advantages of employing this compound as a foundational element in the construction of novel peptidomimetic entities.
Core Principles and Strategic Considerations
The solid-phase synthesis strategy using this compound hinges on its bifunctional nature. The secondary amine of the piperidine ring allows for its attachment to a solid support, typically through a suitable linker, while the Boc-protected primary amine at the 4-position serves as the starting point for chain extension.
Choice of Solid Support and Linker:
The selection of the resin and linker is critical for a successful solid-phase synthesis campaign. For the attachment of the piperidine scaffold, a resin with a linker that is stable to the conditions of Boc deprotection (typically acidic) but can be cleaved under specific conditions to release the final product is required. A common choice is a resin functionalized with a highly reactive group such as a chlorotrityl or a sulfonyl chloride linker. The 1-propyl group on the piperidine nitrogen enhances its nucleophilicity, facilitating its attachment to the solid support.
Orthogonal Protection Strategy:
The use of the Boc protecting group for the 4-amino function dictates the overall protection strategy. Side-chain protecting groups on the amino acids used for chain elongation must be stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and are typically benzyl-based esters or ethers. These "permanent" protecting groups are removed during the final cleavage of the product from the resin, often with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the covalent attachment of the piperidine scaffold to the solid support. The high reactivity of the 2-CTC resin allows for the efficient immobilization of the secondary amine of the piperidine under mild conditions.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.4 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (4.8 mmol, 4.0 eq.).
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the piperidine scaffold can be determined gravimetrically.
Diagram 1: Immobilization of the Piperidine Scaffold
Caption: Workflow for immobilizing the piperidine scaffold onto the solid support.
Protocol 2: Solid-Phase Synthesis of a Model Tri-peptidomimetic
This protocol outlines the iterative process of chain elongation starting from the immobilized piperidine scaffold. It involves the deprotection of the Boc group followed by the coupling of the next amino acid.
Materials:
-
This compound functionalized resin (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Phe-OH)
-
Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Chloranil test reagents
Procedure:
-
Resin Swelling: Swell the functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[3]
-
-
Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a Chloranil test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Boc-protected amino acid (e.g., Boc-Ala-OH) (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the chain.
Diagram 2: Solid-Phase Synthesis Cycle
Caption: Iterative cycle for chain elongation on the solid support.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the release of the synthesized peptidomimetic from the solid support and the simultaneous removal of any side-chain protecting groups. A strong acid cocktail is typically employed for this step.
Materials:
-
Peptidomimetic-bound resin
-
Cleavage Cocktail: Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole (scavenger)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Dry the peptidomimetic-bound resin thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel suitable for strong acids.
-
Add the pre-chilled cleavage cocktail (e.g., TFMSA/TFA/Thioanisole 1:8:1 v/v/v; 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (40 mL).
-
A white precipitate of the crude peptidomimetic should form.
-
-
Purification:
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by analytical HPLC and mass spectrometry.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.
-
Data Presentation: Expected Results for a Model Synthesis
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model tri-peptidomimetic on a this compound functionalized resin.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.5 - 0.8 mmol/g | Determined gravimetrically after immobilization. |
| Coupling Efficiency (per step) | >98% | Monitored by qualitative tests (e.g., Kaiser or Chloranil test). |
| Crude Product Purity | 50 - 70% | Assessed by analytical HPLC. |
| Final Purified Product Yield | 10 - 25% | Highly dependent on the sequence and purification efficiency. |
Conclusion and Future Perspectives
The use of this compound as a scaffold in solid-phase synthesis represents a versatile and powerful approach for the generation of novel peptidomimetic libraries. The protocols outlined in this guide provide a robust framework for the successful implementation of this strategy. The ability to rapidly synthesize and screen large numbers of diverse compounds is a significant advantage in the early stages of drug discovery. Future applications could involve the on-resin modification of the 1-propyl group to introduce further diversity or the development of novel cleavage strategies to release the final products with orthogonal protecting groups for further solution-phase chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the innovative application of such building blocks will undoubtedly play a crucial role in the design of the next generation of medicines.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
Sources
Strategic Coupling of Carboxylic Acids with 4-(N-BOC-Amino)-1-propylpiperidine: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Introduction: The Central Role of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of diseases.[1] Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an ideal building block for optimizing drug-target interactions. Functionalized piperidines, such as derivatives of 4-aminopiperidine, are particularly valuable as they provide synthetic handles for constructing complex molecules with tailored pharmacological profiles.[2]
This application note provides a comprehensive guide for the synthetic utilization of 4-(N-BOC-Amino)-1-propylpiperidine . This versatile building block features a stable tert-butyloxycarbonyl (BOC) protected amine, which, upon strategic removal, reveals a primary amine ready for amide bond formation. We present a two-part experimental procedure: (1) the efficient acidic deprotection of the BOC group and (2) the subsequent robust amide coupling with a generic carboxylic acid using standard, high-efficiency coupling reagents.
The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not just step-by-step instructions but also the underlying mechanistic principles to empower rational decision-making and troubleshooting in the laboratory.
Part 1: Acid-Mediated Deprotection of the BOC Group
Scientific Principle
The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions, yet its susceptibility to cleavage under mild acidic conditions.[3] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the gold standard for this transformation due to its efficacy and the volatile nature of the byproducts, which simplifies purification.[4]
Sources
The Strategic Utility of 4-(N-BOC-Amino)-1-propylpiperidine in the Genesis of Novel Heterocyclic Scaffolds: A Technical Guide for Researchers
Introduction: Unlocking New Chemical Space with a Versatile Piperidine Building Block
In the landscape of contemporary drug discovery and medicinal chemistry, the piperidine moiety remains a cornerstone scaffold, present in a vast number of approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable component for modulating pharmacological activity and pharmacokinetic properties.[3][4] This guide introduces a specialized, yet highly versatile building block, 4-(N-BOC-Amino)-1-propylpiperidine, and delineates its strategic application in the synthesis of novel and complex heterocyclic systems.
While the parent compound, 4-amino-1-Boc-piperidine, is a widely utilized synthon, the introduction of an N-propyl group offers a subtle yet significant modification.[5] This alkyl substituent can influence physicochemical properties such as lipophilicity and metabolic stability, and its presence can sterically direct subsequent chemical transformations. This guide will provide detailed protocols, mechanistic insights, and practical considerations for leveraging the unique reactivity of this building block in multicomponent reactions, the synthesis of fused heterocycles, and the construction of intricate spirocyclic architectures.
Part 1: Synthesis of the Core Building Block: this compound
Protocol 1: Synthesis via Reductive Amination
This protocol details the N-alkylation of 4-amino-1-Boc-piperidine with propionaldehyde.
Reaction Scheme:
A schematic of the reductive amination process.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Amino-1-Boc-piperidine | 200.28 | 5.0 g | 1.0 |
| Propionaldehyde | 58.08 | 1.74 g (2.1 mL) | 1.2 |
| Sodium triacetoxyborohydride | 211.94 | 7.94 g | 1.5 |
| 1,2-Dichloroethane (DCE) | 98.96 | 100 mL | - |
| Saturated aq. NaHCO3 | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na2SO4 | 142.04 | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask, add 4-amino-1-Boc-piperidine (5.0 g, 25.0 mmol) and 1,2-dichloroethane (100 mL).
-
Stir the solution at room temperature and add propionaldehyde (2.1 mL, 30.0 mmol).
-
After 30 minutes of stirring, add sodium triacetoxyborohydride (7.94 g, 37.5 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-(N-propylamino)-1-Boc-piperidine.
The BOC-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 4-amino-1-propylpiperidine, which is the key reactive intermediate for the subsequent heterocyclic syntheses.[6]
Part 2: Application in Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions are powerful tools in medicinal chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[3][7] The deprotected form of our title compound, 4-amino-1-propylpiperidine, is an excellent substrate for MCRs, providing access to highly functionalized piperidine derivatives.
Application Note: The Ugi Four-Component Reaction
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[8] By employing 4-amino-1-propylpiperidine as the amine component, novel scaffolds with a pendant piperidine moiety can be readily synthesized.
Conceptual Workflow for an Ugi Reaction:
Workflow for the Ugi four-component synthesis.
Protocol 2: Ugi Synthesis of a Novel Piperidinyl-α-acylamino Amide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Molar Equivalents |
| 4-Amino-1-propylpiperidine | 142.26 | 142 mg | 1.0 |
| Benzaldehyde | 106.12 | 106 mg (102 µL) | 1.0 |
| Acetic Acid | 60.05 | 60 mg (57 µL) | 1.0 |
| tert-Butyl isocyanide | 83.13 | 83 mg (98 µL) | 1.0 |
| Methanol | 32.04 | 5 mL | - |
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4-amino-1-propylpiperidine (142 mg, 1.0 mmol) in methanol (5 mL).
-
To this solution, add benzaldehyde (102 µL, 1.0 mmol) and acetic acid (57 µL, 1.0 mmol).
-
Stir the mixture for 10 minutes at room temperature to facilitate imine formation.
-
Add tert-butyl isocyanide (98 µL, 1.0 mmol) to the reaction mixture.
-
Seal the flask and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-(1-(1-propylpiperidin-4-yl)-1-phenylmethyl)-N-(tert-butyl)acetamide.
Part 3: Synthesis of Fused Heterocycles: The Pyrazole Core
The synthesis of fused heterocyclic systems is a major focus of medicinal chemistry. The aminopiperidine scaffold can be readily elaborated into various fused systems, such as pyrazoles, which are prevalent in a wide range of biologically active compounds.[9][10][11]
Application Note: Construction of Piperidinyl-Pyrazoles
A common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[2] By first reacting 4-amino-1-propylpiperidine with a suitable precursor to form a β-enaminone, a subsequent cyclization with hydrazine will yield the desired pyrazole.
General Synthetic Pathway:
Synthesis of Piperidinyl-Pyrazoles.
Protocol 3: Two-Step Synthesis of a 5-(1-Propylpiperidin-4-ylamino)-3-methyl-1H-pyrazole
Step A: Synthesis of the β-Enaminone Intermediate
-
In a round-bottom flask, combine 4-amino-1-propylpiperidine (1.42 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Step B: Cyclization to the Pyrazole
-
Dissolve the crude enaminone from Step A in ethanol (25 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.
Part 4: Advanced Applications in Spiro-heterocycle Synthesis
Spiro-heterocycles, characterized by a central spiro atom connecting two rings, are of increasing interest in drug design due to their rigid, three-dimensional structures.[12][13][14] 4-Amino-1-propylpiperidine can serve as a key component in the construction of spiro-piperidine derivatives.
Application Note: One-Pot Synthesis of Spiro[piperidine-4,5'-oxazolidin]-2'-one Derivatives
This approach involves the reaction of 4-amino-1-propylpiperidine with an isocyanate to form a urea intermediate, which can then undergo intramolecular cyclization with a suitable electrophile, or be part of a multicomponent reaction leading to a spirocyclic system. A more direct approach involves reacting the aminopiperidine with a carbonyl compound and another nucleophile in a one-pot fashion.
Protocol 4: Illustrative One-Pot Synthesis of a Spiro-Piperidine Heterocycle
This protocol is a conceptual illustration of how 4-amino-1-propylpiperidine could be used in a one-pot reaction to generate a spiro-heterocycle, inspired by known syntheses of spiro-piperidines.[13][15]
Reaction Concept:
A one-pot reaction of 1-propyl-4-piperidone (obtainable from the title compound), an amine, and a cyanide source (Strecker-type reaction) can lead to an α-amino nitrile. Subsequent elaboration of the nitrile can lead to various spiro-heterocycles. Alternatively, the exocyclic amino group of 4-amino-1-propylpiperidine can participate in reactions that form a new ring spiro-fused at the 4-position.
Materials for a Conceptual Spiro-Hydantoin Synthesis:
| Reagent/Solvent |
| 4-Amino-1-propylpiperidine |
| A suitable ketone (e.g., acetone) |
| Potassium cyanide |
| Ammonium carbonate |
| Ethanol/Water |
Conceptual Procedure (Bucherer-Bergs Reaction):
-
Combine 4-amino-1-propylpiperidine, a ketone (e.g., acetone), potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Heat the mixture in a sealed vessel. The reaction proceeds through the formation of an aminonitrile, which then cyclizes to form a spiro-hydantoin derivative.
-
After cooling, the product can be isolated by filtration or extraction, followed by purification.
Conclusion: A Building Block for Future Discovery
This compound, and its deprotected form, represent a valuable and versatile platform for the synthesis of novel heterocycles. The strategic introduction of the N-propyl group provides a handle for tuning physicochemical properties, while the reactive amino group at the 4-position serves as a gateway to a diverse range of chemical transformations. The protocols and applications outlined in this guide demonstrate the potential of this building block in multicomponent reactions, the construction of fused heterocyclic systems, and the synthesis of complex spiro-architectures. It is our hope that this technical guide will inspire researchers to explore the full potential of this and related piperidine derivatives in their quest for the next generation of therapeutic agents.
References
-
International Journal of New Results in Science (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Molecules (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Journal of the Iranian Chemical Society (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. [Link]
- Thiagarajan, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 55(03), 209-221.
- Google Patents (2018). Method for preparing 4-Boc-aminopiperidine.
-
Pharmaceuticals (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- Naik, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6838.
- Díaz-Gavilán, M., et al. (2020).
- Abdel-Aziz, A. A.-M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4983.
-
Royal Society of Chemistry. Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine m. [Link]
-
ResearchGate. Synthesis of spiro heterocycles 12 and 13. [Link]
- El-Saghier, A. M. M., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342.
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]
-
ResearchGate (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Molecules (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
RSC Advances (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
-
Springer (2012). Multicomponent Reactions, Amphoteric Molecules in MCRs. [Link]
-
Beilstein Journal of Organic Chemistry (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
Journal of Medicinal Chemistry (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
-
Macmillan Group, Princeton University (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
-
ResearchGate. The modified reaction yielding the γ-amino-N-propylpiperidine 4. [Link]
-
Molecules (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
-
BEPLS (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]
-
ResearchGate (2014). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry (2010). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. [Link]
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Application Note: Comprehensive Characterization of 4-(N-BOC-Amino)-1-propylpiperidine
Introduction
4-(N-BOC-Amino)-1-propylpiperidine is a key building block in contemporary drug discovery, frequently utilized in the synthesis of novel therapeutics. The presence of the piperidine scaffold, a common motif in many marketed drugs, combined with a protected amine and a propyl substituent, makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological activities. The tert-butyloxycarbonyl (BOC) protecting group is crucial for regioselective synthesis, allowing for the modification of the piperidine nitrogen without affecting the primary amine.[1][2]
Given its significance, the unambiguous structural confirmation and purity assessment of this compound are paramount to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chemical Structure and Properties
A clear understanding of the molecule's structure is fundamental to its analysis. Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in this compound.
Rationale for NMR Analysis
The proton (¹H) NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The carbon (¹³C) NMR spectrum will confirm the number of unique carbon atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms and the steric environment of the piperidine ring and the BOC group.
Protocol for NMR Analysis
1.2.1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
1.2.2. Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Expected Spectral Data
The following table summarizes the predicted chemical shifts for the key protons and carbons in this compound. These values are estimates and may vary slightly based on the solvent and experimental conditions.[3][4][5]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| BOC -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 (3C) |
| BOC -C(CH₃)₃ | - | ~79.0 (1C) |
| BOC -C=O | - | ~155.5 (1C) |
| Propyl -CH₃ | ~0.90 (t, 3H) | ~12.0 (1C) |
| Propyl -CH₂- | ~1.50 (m, 2H) | ~20.5 (1C) |
| Propyl -N-CH₂- | ~2.30 (t, 2H) | ~60.0 (1C) |
| Piperidine -CH(NH) | ~3.50 (m, 1H) | ~50.0 (1C) |
| Piperidine axial -CH₂- | ~1.20-1.40 (m, 2H) | ~32.0 (2C) |
| Piperidine equatorial -CH₂- | ~1.80-2.00 (m, 2H) | ~32.0 (2C) |
| Piperidine axial -CH₂-N | ~2.00-2.20 (m, 2H) | ~53.0 (2C) |
| Piperidine equatorial -CH₂-N | ~2.80-3.00 (m, 2H) | ~53.0 (2C) |
| -NH- | ~4.50 (br s, 1H) | - |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight of the compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). It also provides structural information through fragmentation analysis.
Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺. The fragmentation pattern can be indicative of the BOC group, which is known to undergo characteristic losses. For instance, the loss of the entire BOC group or isobutylene is a common fragmentation pathway for BOC-protected amines.[6][7][8]
Protocol for MS Analysis
2.2.1. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2.2.2. Instrument Parameters (ESI-TOF or ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis.
Expected Mass Spectral Data
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 243.2124 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 187.1497 | Loss of isobutylene from the BOC group |
| [M-BOC+H]⁺ | 143.1548 | Loss of the entire BOC group |
| [C₄H₉]⁺ | 57.0704 | tert-butyl cation |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the this compound sample. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Rationale for HPLC Analysis
A reversed-phase HPLC method is suitable for this compound due to its moderate polarity. A C18 column will provide good retention and separation. The basic nitrogen of the piperidine ring can cause peak tailing; therefore, the use of a mobile phase with a low concentration of an acid (e.g., formic acid or trifluoroacetic acid) is recommended to ensure protonation of the amine and improve peak shape.[9][10]
Protocol for HPLC Analysis
3.2.1. Sample Preparation:
-
Prepare a sample solution in the mobile phase or a compatible solvent (e.g., methanol/water mixture) at a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Interpretation
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak with a retention time characteristic of the compound under the specified conditions.
Caption: HPLC workflow for purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
The FTIR spectrum will confirm the presence of key functional groups such as the N-H bond of the carbamate, the C=O of the carbamate, and the C-N bonds. The absence of certain peaks can also be informative, for example, the absence of a primary amine N-H stretch (if the BOC protection was successful).[11][12][13]
Protocol for FTIR Analysis
4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
4.2.2. Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3350 | N-H (carbamate) | Stretching |
| ~2970, 2850 | C-H (alkyl) | Stretching |
| ~1680 | C=O (carbamate) | Stretching |
| ~1520 | N-H | Bending |
| ~1170 | C-O (carbamate) | Stretching |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques—NMR for structure, MS for molecular weight and formula, HPLC for purity, and FTIR for functional group identification—ensures a high degree of confidence in the identity, structure, and purity of this important synthetic intermediate. Adherence to these protocols will enable researchers to proceed with their synthetic endeavors with well-characterized and reliable starting materials, ultimately contributing to the success of their drug discovery programs.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
-
Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH).
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]
-
4-(N-Boc-amino)piperidine. PubChem. Available at: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Source Not Available.
-
4-(N-Boc-amino)piperidine, 96%. Scientific Laboratory Supplies. Available at: [Link]
-
DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate. Available at: [Link]
-
N-Boc-4-aminopiperidine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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- 4. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Amino-1-Boc-piperidine(87120-72-7) 1H NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 13. spectrabase.com [spectrabase.com]
Application Notes and Protocols for 4-(BOC-Amino)-Piperidine Derivatives
A Senior Application Scientist's Guide to Safe Handling, Storage, and Synthetic Utility
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 4-(BOC-Amino)-Piperidine derivatives. These reagents are pivotal building blocks in medicinal chemistry and organic synthesis. A clear distinction is made between the two common isomers, tert-butyl (piperidin-4-yl)carbamate (1) and tert-butyl 4-aminopiperidine-1-carboxylate (2) , to ensure their proper and safe utilization. This guide emphasizes causality in experimental choices and provides self-validating protocols to uphold the highest standards of scientific integrity.
Introduction: The Strategic Importance of BOC-Protected Aminopiperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its strategic functionalization is a cornerstone of modern drug discovery. The tert-butoxycarbonyl (BOC) protecting group offers a robust and versatile strategy to selectively mask one of the two nitrogen atoms within the 4-aminopiperidine core, enabling regioselective synthesis.[1][2] The choice between protecting the exocyclic primary amine or the endocyclic secondary amine dictates the subsequent synthetic pathways.
This guide will focus on the two commercially available and widely used isomers:
-
4-(N-BOC-Amino)piperidine (1) : The BOC group is on the exocyclic amino group.
-
1-BOC-4-Aminopiperidine (2) : The BOC group is on the endocyclic piperidine nitrogen.
Understanding the distinct reactivity and handling requirements of each isomer is critical for successful and safe experimentation.
Isomer Identification and Physicochemical Properties
A common point of confusion is the nomenclature of these isomers. Before any experimental work, it is imperative to confirm the identity of the reagent via its CAS number.
| Property | 4-(N-BOC-Amino)piperidine (1) | 1-BOC-4-Aminopiperidine (2) |
| Structure | tert-butyl (piperidin-4-yl)carbamate | tert-butyl 4-aminopiperidine-1-carboxylate |
| CAS Number | 73874-95-0[3][4][5] | 87120-72-7[6][7] |
| Molecular Formula | C₁₀H₂₀N₂O₂[3][4][5] | C₁₀H₂₀N₂O₂[6][7] |
| Molecular Weight | 200.28 g/mol [3][5][6][7][8] | 200.28 g/mol [3][5][6][7][8] |
| Appearance | Off-white crystalline powder[3][9] | Solid[7] |
| Melting Point | 162-166 °C[3][5] | Not specified |
| Solubility | Soluble in methanol and chloroform[3][4] | Not specified |
| Key Reactive Site | Secondary amine of the piperidine ring | Primary amino group |
Hazard Identification and Mitigation: A Proactive Approach
Both isomers are classified as hazardous and require careful handling to minimize risk.[10] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[6][8]
GHS Hazard Classifications:
-
4-(N-BOC-Amino)piperidine (1) : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][8]
-
1-BOC-4-Aminopiperidine (2) : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[6][7]
Personal Protective Equipment (PPE) - Your First Line of Defense:
The following PPE is mandatory when handling these reagents:
-
Eye Protection : Chemical safety goggles or a face shield.[5][7][10]
-
Respiratory Protection : A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a fume hood to prevent inhalation of dust particles.[5][7][10]
-
Body Protection : A laboratory coat must be worn at all times.
Engineering Controls - Creating a Safe Workspace:
-
All handling of solid materials should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
A safety shower and eyewash station must be readily accessible.[10]
Safe Handling and Storage Protocols
Protocol 1: Weighing and Dispensing Solid Reagent
-
Preparation : Don the appropriate PPE as outlined in Section 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Dispensing : To minimize dust generation, do not pour the powder directly. Use a spatula to carefully transfer the desired amount of the reagent from the storage container to a pre-tared weighing vessel.
-
Cleaning : After weighing, securely close the main container. Clean any residual powder on the spatula and weighing area with a damp cloth, ensuring no dust becomes airborne. Dispose of contaminated materials in a designated chemical waste container.
-
Dissolution : If the protocol requires a solution, add the solvent to the weighed solid in the fume hood.
Storage - Preserving Reagent Integrity:
-
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][10] The recommended storage temperature is room temperature.[3] Some suppliers recommend storage at -20°C for long-term stability.[4]
-
Incompatibilities : Keep away from strong oxidizing agents and strong acids.[10][11]
-
Atmosphere : The material is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially after the container has been opened.[3][9]
Applications in Synthesis: Protocols and Mechanistic Insights
The differential protection of the amino groups in isomers 1 and 2 allows for selective functionalization.
Workflow for Synthetic Utilization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Use of 4-(N-BOC-Amino)-1-propylpiperidine as a Linker in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3][4] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, impacting degradation efficiency, selectivity, and overall drug-like properties.[3][4]
Saturated heterocyclic scaffolds, such as piperidine, are increasingly incorporated into PROTAC linkers to impart conformational rigidity.[1][3] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[3] This application note provides a detailed guide for researchers on the synthesis and application of a specific piperidine-based linker building block, 4-(N-BOC-Amino)-1-propylpiperidine , in the development of novel PROTACs.
Featured Linker Building Block: this compound
The this compound moiety offers a unique combination of features beneficial for PROTAC design:
-
Rigid Piperidine Core: The piperidine ring introduces conformational constraint, which can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand, potentially improving ternary complex stability and selectivity.[3]
-
Optimal Length Propyl Chain: The three-carbon (propyl) chain provides a moderate and often optimal length to span the distance between the POI and the E3 ligase.[1]
-
Versatile Amino Functionality: The protected amine at the 4-position serves as a versatile attachment point for the POI ligand (warhead), while the tertiary amine within the piperidine ring at the 1-position is the point of attachment for the propyl chain that connects to the E3 ligase ligand.
-
Modulation of Physicochemical Properties: The inclusion of the piperidine motif can enhance metabolic stability and influence solubility, contributing to improved pharmacokinetic profiles.[3]
This guide will detail the synthetic route to a ready-to-use bifunctional version of this linker and its subsequent incorporation into a model PROTAC, followed by protocols for its biological evaluation.
Section 1: Synthesis of a Bifunctional Piperidine-Propyl Linker
A modular approach is key to efficient PROTAC synthesis. The following multi-step protocol outlines the synthesis of a bifunctional linker, tert-butyl (1-(3-azidopropyl)piperidin-4-yl)carbamate , starting from the commercially available 4-(N-BOC-amino)piperidine. This azide-terminated linker is primed for efficient conjugation to an alkyne-functionalized warhead via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction.[5][6][7]
Diagram: Synthetic Workflow
Caption: Modular synthesis of a piperidine-linker and PROTAC assembly.
Protocol 1: Synthesis of tert-butyl (1-(3-azidopropyl)piperidin-4-yl)carbamate
This protocol details the two-step synthesis of the azide-functionalized linker.
Step 1: Synthesis of tert-butyl (1-(3-chloropropyl)piperidin-4-yl)carbamate
-
Rationale: This step involves the N-alkylation of the piperidine secondary amine with a bifunctional propyl halide. Using 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromide position, leaving the chloride available for subsequent substitution. A base like potassium carbonate is used to neutralize the HBr formed during the reaction.[8]
-
Materials:
-
4-(N-BOC-amino)piperidine (1.0 eq)
-
1-bromo-3-chloropropane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add 4-(N-BOC-amino)piperidine and anhydrous acetone.
-
Add potassium carbonate to the suspension.
-
Add 1-bromo-3-chloropropane dropwise to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-(3-chloropropyl)piperidin-4-yl)carbamate as a clear oil or white solid.
-
Step 2: Synthesis of tert-butyl (1-(3-azidopropyl)piperidin-4-yl)carbamate
-
Rationale: This is a nucleophilic substitution reaction where the chloride is displaced by the azide anion. Sodium azide is a common and effective source of the azide nucleophile. DMF is a suitable polar aprotic solvent for this type of reaction.
-
Materials:
-
tert-butyl (1-(3-chloropropyl)piperidin-4-yl)carbamate (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Dissolve tert-butyl (1-(3-chloropropyl)piperidin-4-yl)carbamate in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-90°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, tert-butyl (1-(3-azidopropyl)piperidin-4-yl)carbamate, is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.
-
Section 2: PROTAC Assembly and Evaluation
With the bifunctional linker in hand, the next stage is the convergent synthesis of the final PROTAC molecule, followed by its biological characterization.
Diagram: PROTAC Mechanism of Action
Caption: PROTACs induce proximity, leading to ubiquitination and degradation.
Protocol 2: Model PROTAC Synthesis via Click Chemistry
This protocol describes the coupling of the azide-linker to an alkyne-functionalized warhead, followed by deprotection and coupling to an E3 ligase ligand. For this example, we will use a generic alkyne-warhead and couple the resulting amine to a pomalidomide-acid derivative (a common Cereblon/CRBN ligand).
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: Click chemistry provides a highly efficient and specific method for conjugating the two halves of the PROTAC molecule. The reaction is catalyzed by copper(I), often generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate.[9]
-
Materials:
-
tert-butyl (1-(3-azidopropyl)piperidin-4-yl)carbamate (1.0 eq)
-
Alkyne-functionalized Warhead (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
tert-Butanol/Water (1:1 mixture)
-
-
Procedure:
-
Dissolve the azide-linker and alkyne-warhead in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.
-
Once complete, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the BOC-protected PROTAC.
-
Step 2: BOC Deprotection
-
Rationale: The BOC protecting group on the linker's amine must be removed to allow for the final coupling step. Trifluoroacetic acid (TFA) is a standard reagent for this deprotection, which proceeds cleanly at room temperature.
-
Materials:
-
BOC-protected PROTAC (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the BOC-protected PROTAC in DCM.
-
Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.
-
Monitor for completion by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is often used directly in the next step as its TFA salt.
-
Step 3: Amide Coupling with E3 Ligase Ligand
-
Rationale: The final step is the formation of a stable amide bond between the deprotected amine of the linker-warhead conjugate and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative). Peptide coupling reagents like HATU are used to activate the carboxylic acid and facilitate the reaction.
-
Materials:
-
Amine-TFA salt from Step 2 (1.0 eq)
-
Pomalidomide-linker-acid (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-((5-carboxypentyl)oxy)isoindoline-1,3-dione) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the pomalidomide-acid and the amine-TFA salt in anhydrous DMF.
-
Add DIPEA to neutralize the TFA salt and act as the base for the coupling reaction.
-
Add HATU and stir the reaction at room temperature.
-
Monitor for completion by LC-MS (typically 2-4 hours).
-
Dilute the reaction with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final PROTAC using preparative HPLC or column chromatography.
-
Section 3: Biological Evaluation of the Final PROTAC
A series of well-established assays are required to validate the activity of the newly synthesized PROTAC.
Table 1: Key Assays for PROTAC Characterization
| Assay Name | Purpose | Principle | Key Parameters Measured |
| Western Blot | To directly measure the reduction in target protein levels. | Cells are treated with varying concentrations of the PROTAC. Cell lysates are then analyzed by SDS-PAGE and immunoblotting with an antibody specific to the POI. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation). |
| Ternary Complex Formation Assay (e.g., NanoBRET™) | To confirm the PROTAC induces proximity between the POI and the E3 ligase in live cells. | The POI is tagged with a luciferase donor (e.g., NanoLuc®) and the E3 ligase with a fluorescent acceptor (e.g., HaloTag®). PROTAC-induced proximity brings them together, resulting in Bioluminescence Resonance Energy Transfer (BRET). | EC₅₀ for complex formation. |
| In-Cell Target Ubiquitination Assay | To confirm that the observed degradation is mediated by the ubiquitin-proteasome system. | Cells are treated with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132). The POI is then immunoprecipitated, and the ubiquitination status is assessed by Western blot using an anti-ubiquitin antibody. | Increased polyubiquitination of the POI. |
| Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) | To assess the functional consequence of POI degradation on cellular health or proliferation. | Measures ATP levels as an indicator of metabolically active cells after treatment with the PROTAC. | IC₅₀ or GI₅₀ (concentration for 50% inhibition of growth). |
Protocol 3: Western Blotting for Protein Degradation
-
Rationale: This is the most direct and common method to quantify the degradation of the target protein.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
The this compound linker is a valuable building block for the construction of conformationally constrained PROTACs. Its rigid core and versatile attachment points allow for the systematic and modular synthesis of degraders with potentially enhanced metabolic stability and cellular activity. The protocols outlined in this application note provide a comprehensive framework for the synthesis of a bifunctional azide-terminated linker, its incorporation into a model PROTAC using click chemistry, and the subsequent biological validation of the final compound. By carefully applying these methodologies, researchers can effectively leverage this linker to accelerate the discovery and optimization of novel targeted protein degraders.
References
-
ResearchGate. (2021). General strategy using "click chemistry" for PROTAC synthesis. [Link]
-
RSC Publishing. (2023). Click chemistry in the development of PROTACs. [Link]
-
ResearchGate. (2025). Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach. [Link]
-
National Institutes of Health. (2023). Click chemistry in the development of PROTACs. [Link]
-
National Institutes of Health. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Institutes of Health. (2017). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
National Institutes of Health. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
ResearchGate. (2017). (PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
National Institutes of Health. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
University of Cambridge. (n.d.). Azide Synthesis. [Link]
-
PubMed. (2015). Temporary Conversion of Protein Amino Groups to Azides: A Synthetic Strategy for Glycoconjugate Vaccines. [Link]
-
Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
National Institutes of Health. (2021). Amine-to-Azide Conversion on Native RNA via Metal-Free Diazotransfer Opens New Avenues for RNA Manipulations. [Link]
-
National Institutes of Health. (2014). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
scale-up synthesis of 4-(N-BOC-Amino)-1-propylpiperidine derivatives
An Application Note for the Scale-Up Synthesis of 4-(N-BOC-Amino)-1-propylpiperidine
Abstract
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block in a wide array of therapeutic agents, including antagonists for the CCR5 receptor and N-type calcium channels.[1][2] This application note provides a detailed, robust, and scalable protocol for the kilogram-scale synthesis of this compound, a key intermediate for drug discovery and development. The described methodology utilizes a direct reductive amination pathway, selected for its high efficiency, operational simplicity, and amenability to large-scale production. We offer in-depth procedural details, in-process controls (IPCs), final product specifications, and critical scale-up considerations to ensure safety, reproducibility, and high purity.
Introduction: Strategic Importance and Synthetic Rationale
4-Aminopiperidine derivatives are foundational components in numerous biologically active compounds, prized for the synthetic versatility and desirable physicochemical properties they impart to lead candidates.[3] The N-alkylation of the piperidine ring allows for fine-tuning of properties such as basicity, lipophilicity, and target engagement. Specifically, the N-propyl group is a common feature in various CNS-active agents and other drug candidates.
For the synthesis of this compound, several routes are conceivable. However, for scale-up, the most desirable pathway must balance yield, purity, cost, safety, and operational simplicity. Direct reductive amination of a pre-formed piperidine core with an aldehyde stands out as the method of choice.[4] This strategy offers significant advantages over multi-step approaches, such as those involving initial N-alkylation of a piperidone followed by reduction and amination, which can be lower yielding and more complex.[5]
The selected pathway, reductive amination of commercially available 4-(N-BOC-Amino)piperidine with propionaldehyde, is a highly convergent and efficient method. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature, high selectivity for iminium ions over aldehydes, and operational simplicity, as it does not require strictly anhydrous conditions or cryogenic temperatures, making it ideal for large-scale reactors.
Overall Synthetic Workflow
The synthesis proceeds in a single, controlled step from readily available starting materials. The workflow is designed for efficiency and scalability, minimizing unit operations and ensuring a straightforward purification process.
Figure 1: Scalable workflow for the synthesis of this compound.
Detailed Kilogram-Scale Protocol
This protocol is validated for a 1 kg output scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Materials and Equipment:
-
Starting Material: 4-(N-BOC-Amino)piperidine (1.00 kg, 5.00 mol, 1.0 equiv)
-
Reagents:
-
Propionaldehyde (0.32 kg, 0.44 L, 5.50 mol, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.27 kg, 6.00 mol, 1.2 equiv)
-
Dichloromethane (DCM), ACS Grade (10 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (8 L)
-
Saturated Sodium Chloride (Brine) solution (5 L)
-
Heptane (8 L)
-
-
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet
-
Addition funnel (2 L)
-
Filtration apparatus (Nutsche filter or similar)
-
Vacuum oven
-
Experimental Procedure
-
Reactor Charging: Charge the 20 L reactor with 4-(N-BOC-Amino)piperidine (1.00 kg, 5.00 mol) and dichloromethane (10 L). Begin stirring to form a clear solution.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.
-
Aldehyde Addition: Add propionaldehyde (0.44 L, 5.50 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the intermediate hemiaminal and its equilibrium with the iminium ion occurs during this step.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.27 kg, 6.00 mol) portion-wise over 1.5-2 hours.
-
Causality: Portion-wise addition is critical to control the exotherm and minimize gas evolution (hydrogen, from any potential side reactions or moisture). The internal temperature must be maintained below 15 °C.
-
-
Reaction Progression: Once the STAB addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by TLC or HPLC. The reaction is considered complete when the starting material is less than 1.0% by area on the chromatogram.
IPC Specification Table Technique HPLC Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile/Water with 0.1% TFA Detection 210 nm Completion Criteria 4-(N-BOC-Amino)piperidine < 1.0% -
Quenching: Carefully and slowly add saturated sodium bicarbonate solution (8 L) to the reactor over ~1 hour.
-
Trustworthiness: This step neutralizes the acidic byproducts (acetic acid) from the STAB and quenches any unreacted reducing agent. Vigorous gas (CO₂) evolution will occur; slow addition is a critical safety measure to prevent over-pressurization.
-
-
Workup and Extraction: Stir the biphasic mixture for 30 minutes, then stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
Wash: Add brine solution (5 L) to the remaining organic layer, stir for 15 minutes, and remove the aqueous layer.
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure to a volume of ~3 L. Add heptane (8 L) and continue distillation to remove the remaining DCM. The product will begin to crystallize out of the heptane solution.
-
Expertise: A solvent swap from DCM to a non-polar solvent like heptane is a standard technique in process chemistry to induce crystallization and remove more polar impurities. Heptane provides excellent product recovery with low solubility of the final compound at cooler temperatures.
-
-
Isolation: Cool the resulting slurry to 0-5 °C and stir for at least 2 hours. Collect the solid product by filtration, washing the cake with cold heptane (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Results and Specifications
The protocol consistently delivers the target compound in high yield and purity.
| Process Parameter | Typical Result (1 kg Scale) |
| Reaction Time | 14 hours |
| Product Appearance | White to off-white crystalline solid |
| Yield | 1.10 - 1.15 kg |
| Molar Yield | 91 - 95% |
| Purity (by HPLC) | >99.0% |
| Final Product Certificate of Analysis | |
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Identity by ¹H NMR | Conforms to structure |
| Purity by HPLC | ≥ 99.0% |
| Melting Point | 74-78 °C |
| Residual Solvents (GC) | DCM: ≤ 600 ppm; Heptane: ≤ 5000 ppm |
Scale-Up and Safety Considerations
-
Thermal Safety: The addition of sodium triacetoxyborohydride is moderately exothermic. On a large scale, the addition rate must be strictly controlled by the reactor's cooling capacity to prevent a thermal runaway. A pre-run safety assessment (e.g., using RC1 calorimetry) is recommended before moving to a production-scale reactor.
-
Reagent Handling: Propionaldehyde is a volatile, flammable liquid with a low boiling point (46-50 °C). Handle in a closed system with proper grounding to avoid static discharge.
-
Quenching Hazard: The quenching of STAB with aqueous bicarbonate is highly exothermic and releases a large volume of CO₂ gas. The quench solution must be added slowly to a well-stirred mixture with adequate headspace in the reactor to manage the gas evolution and prevent foaming.
-
Hydrogen Byproduct: Although STAB is less prone to hydrolysis than sodium borohydride, some hydrogen gas may be generated, particularly if the reaction medium has significant moisture. The reactor should be purged with nitrogen and vented appropriately.
Conclusion
This application note details a highly efficient and scalable synthesis of this compound. The chosen reductive amination route offers high yields, operational simplicity, and a straightforward purification process, making it suitable for multi-kilogram production in a standard chemical pilot plant. The provided in-process controls and safety guidelines ensure the process is robust, reproducible, and safe for implementation by drug development professionals.
References
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health (NIH).
-
The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.
-
Large-scale reductive amination and synthesis applications. ResearchGate.
-
Large-scale reductive amination and synthesis applications. ResearchGate.
-
Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.
-
Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
-
N-BOC-3-Aminopiperidine synthesis. ChemicalBook.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research.
-
Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.
-
(R)-1-Boc-3-Aminopiperidine synthesis. ChemicalBook.
-
4-Amino-1-Boc-piperidine synthesis. ChemicalBook.
-
Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.
-
Method for preparing 4-amino-4-phenylpiperidines. Google Patents.
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate.
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support center for the synthesis of 4-(N-BOC-Amino)-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
I. Overview of Synthetic Strategies
The primary and most effective method for synthesizing this compound is through the reductive amination of 4-(N-BOC-Amino)piperidine with propionaldehyde. This method is generally preferred over direct N-alkylation with a propyl halide due to its milder reaction conditions and reduced risk of over-alkylation, which can be a significant issue with direct alkylation methods.[1]
The reaction proceeds in two key steps: the formation of an iminium ion intermediate from the reaction of the secondary amine of the piperidine with propionaldehyde, followed by the in-situ reduction of this intermediate to the desired tertiary amine product.[2]
Reaction Scheme:
tert-butyl piperidin-4-ylcarbamate + Propanal → this compound
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing a systematic approach to diagnosing and resolving them.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have not isolated any of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common problem that can stem from several factors. A systematic investigation is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in reductive amination.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The initial equilibrium between the piperidine starting material and propionaldehyde to form the iminium ion is critical and pH-dependent.[3][4]
-
Solution: The reaction often benefits from a mildly acidic environment (pH 4-6) to catalyze imine formation.[4] Consider adding a catalytic amount of a weak acid, such as acetic acid. You can monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or NMR before adding the reducing agent.[5]
-
-
Decomposition or Inactivity of the Reducing Agent: The choice and quality of the reducing agent are paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for its selectivity for the iminium ion in the presence of the aldehyde.[2][6]
-
Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. STAB is moisture-sensitive. Using a less selective reducing agent like sodium borohydride (NaBH₄) can lead to the undesired reduction of propionaldehyde to propanol.[3]
-
-
Improper Reaction Conditions:
-
Solvent: The use of anhydrous solvents is crucial to prevent the hydrolysis of the iminium ion intermediate and decomposition of the reducing agent.[3] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
Temperature: While reductive aminations are often run at room temperature, gentle heating may be necessary in some cases to drive the reaction to completion.[7] However, higher temperatures can also lead to side product formation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times may lead to product degradation.
-
Issue 2: Presence of Significant Byproducts
Q: My crude product analysis shows significant impurities. What are the likely side reactions, and how can I minimize them?
A: The formation of byproducts can complicate purification and lower the overall yield. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions in Reductive Amination
Caption: Competing reaction pathways during reductive amination.
Common Byproducts and Their Prevention:
| Byproduct | Potential Cause | Suggested Solution |
| Unreacted 4-(N-BOC-Amino)piperidine | Incomplete reaction due to inefficient iminium ion formation or insufficient reducing agent. | Add a catalytic amount of acetic acid. Ensure at least 1.5 equivalents of the reducing agent are used.[8] |
| Propanol | Reduction of propionaldehyde by a non-selective reducing agent. | Use a selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the starting aldehyde.[1][6] |
| Over-alkylation Products | While less common in reductive amination than direct alkylation, it can occur if the reaction conditions are too harsh. | Use milder conditions and monitor the reaction closely. Reductive amination is generally self-limiting to mono-alkylation.[1] |
Issue 3: Difficult Purification
Q: I am having trouble purifying my product from the reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Aqueous Workup: After the reaction is complete, quench any remaining reducing agent with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Washing the combined organic layers with brine can help remove water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants? A: Typically, a slight excess of the aldehyde (1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) relative to the starting piperidine (1.0 equivalent) is recommended to drive the reaction to completion.[2][8]
Q2: Can I use a different reducing agent, such as sodium borohydride (NaBH₄)? A: While NaBH₄ can be used, it is less selective and can reduce the starting propionaldehyde, leading to lower yields of the desired product.[3] It is often used in a two-step procedure where the imine is pre-formed before the addition of the reductant.[9] Sodium triacetoxyborohydride (STAB) is generally the superior choice for a one-pot reductive amination.[6][9]
Q3: Is it necessary to perform this reaction under an inert atmosphere? A: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using anhydrous solvents and moisture-sensitive reagents. This helps to prevent the introduction of water, which can negatively impact the reaction.
Q4: How can I confirm the identity and purity of my final product? A: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
IV. Experimental Protocol: Reductive Amination Synthesis
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
4-(N-BOC-Amino)piperidine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add propionaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[8] The reaction may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
V. References
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
-
BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis.
-
BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
-
BenchChem. (2025). Comparative analysis of different reducing agents in amination.
-
Gong, J., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Catalysis.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b....
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
-
Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m.
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives.
-
Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
-
Chemsrc. (2025). 4-(N-BOC-AMINO)PIPERIDINE. Retrieved from [Link]
-
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴.
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
-
PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
-
Reddit. (2021). Preparation of Piperidine?.
Sources
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- 5. reddit.com [reddit.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
purification challenges with 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support guide for 4-(N-BOC-Amino)-1-propylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product after column chromatography is still impure. TLC shows a spot with a similar Rf value to my product. What's happening?
Answer:
This is a classic case of co-eluting impurities. Given the structure of this compound, the most likely culprits are structurally similar compounds that were either present in the starting materials or formed as byproducts.
Potential Causes & Solutions:
-
Unreacted Starting Material: The starting material, 4-(N-Boc-amino)piperidine, is less polar than the N-propylated product but can still have close mobility on silica gel.
-
Solution: Before chromatography, perform an acid-base extraction. While the BOC group complicates this, a careful wash with dilute aqueous acid (e.g., 1% citric acid) can sometimes selectively protonate and remove the more basic, un-alkylated starting material. Be cautious, as prolonged exposure to acid can risk BOC deprotection[1][2].
-
-
Overalkylation Byproducts: If the reaction conditions were not carefully controlled, reaction at the BOC-protected nitrogen or dialkylation could occur, though the latter is less likely. More common is the presence of impurities from the propylating agent.
-
Solution: Optimize your chromatography. The basicity of the piperidine nitrogen can cause "streaking" or "tailing" on standard silica gel, leading to poor separation[3].
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:0.5). This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and improved resolution[3].
-
-
-
Partially Deprotected Material: The BOC group is labile to acid[1][4]. If your crude product was exposed to acidic conditions (e.g., from a reaction quench or storage in chlorinated solvents like DCM which can generate trace HCl), you may have some 4-amino-1-propylpiperidine. This impurity is highly polar and will likely stick to the baseline on silica but can cause streaking of your main product.
-
Solution: A pre-chromatography basic wash (e.g., with saturated NaHCO₃ solution) is highly recommended to neutralize any trace acids. Always use fresh, high-quality solvents for your chromatography.
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common purification issues.
Question 2: My product is a persistent oil or waxy solid and won't crystallize. How can I get a free-flowing solid?
Answer:
This is a very common issue, particularly for molecules with moderate molecular weight and flexible alkyl chains like this one. The inability to form a stable crystal lattice is often due to residual impurities or trapped solvent.
Potential Causes & Solutions:
-
Residual Solvents: Solvents like Ethyl Acetate, DCM, or THF can get trapped within the product matrix, lowering its melting point and preventing crystallization.
-
Solution: Dry the product under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (30-40°C) can help drive off stubborn solvents, but be cautious as prolonged heating can risk degradation.
-
-
Minor Impurities: Even small amounts (<5%) of impurities can disrupt the crystal lattice formation.
-
Solution (Trituration): This technique is excellent for removing non-polar impurities from a more polar product.
-
Protocol: Place your oily product in a flask. Add a small amount of a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. The product should precipitate as a solid. Filter the solid and wash with more cold solvent.
-
-
Solution (Crystallization): While challenging, crystallization is the gold standard for purification. Piperidine derivatives have been successfully crystallized from various solvents.[5][6]
-
Protocol: Dissolve the oil in a minimum amount of a good solvent (e.g., isopropanol, ethyl acetate). Slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator. Scratching the inside of the flask with a glass rod can initiate crystal growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
For a robust, multi-gram purification, a combination of techniques is recommended.
-
Aqueous Workup: Start with a liquid-liquid extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash sequentially with a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and then with brine to remove water-soluble components.
-
Column Chromatography: Perform flash chromatography on silica gel using a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine to the eluent to prevent streaking[3].
-
Final Polish: After concentrating the pure fractions, dry thoroughly under high vacuum. If a solid is not obtained, trituration with cold pentane is often effective.
Q2: Can I use acid-base extraction to purify this compound?
Yes, but with extreme caution. The piperidine nitrogen is basic and can be protonated to form a water-soluble salt.[7][8] However, the BOC protecting group is acid-labile and can be cleaved under strongly acidic conditions.[1][2]
-
To Extract the Product (as a salt): You can extract the product from an organic layer into an aqueous layer using a dilute, weak acid like 1-2% aqueous citric acid or tartaric acid. You would then basify the aqueous layer with Na₂CO₃ and re-extract the pure product back into an organic solvent. This is risky and can lead to yield loss via BOC deprotection.
-
To Remove Basic Impurities: A better use of this technique is to remove more basic impurities (like unreacted 4-amino-1-Boc-piperidine) by washing the organic layer containing your product with a carefully controlled amount of dilute acid, leaving your less basic N-alkylated product behind. Monitoring the pH is critical.[9]
Visualizing Acid-Base Extraction Logic
Caption: Removing a more basic impurity via a dilute acid wash.
Q3: What are the recommended TLC conditions for monitoring my purification?
A good starting point for thin-layer chromatography (TLC) is a mobile phase of 30-50% Ethyl Acetate in Hexanes .
-
Visualization: This compound is not UV-active. You will need to use a chemical stain.
-
Potassium Permanganate (KMnO₄) stain: A general-purpose stain that reacts with most organic compounds.
-
Ninhydrin stain: This stain is highly specific for primary and secondary amines. It will stain unreacted 4-(N-Boc-amino)piperidine and any deprotected byproduct, but it will not stain your desired tertiary amine product. This can be a powerful diagnostic tool.[3]
-
| Compound | Typical Rf (40% EtOAc/Hex) | Ninhydrin Stain | KMnO₄ Stain |
| 4-(N-Boc-amino)piperidine | ~0.2 | Positive (Yellow/Purple) | Positive |
| Product | ~0.4 | Negative | Positive |
| Propyl Bromide/Iodide | >0.8 | Negative | Positive |
| Deprotected Product | ~0.0 (baseline) | Positive (Purple) | Positive |
Q4: How do I definitively confirm the purity and identity of my final product?
A single technique is often insufficient. A combination of methods provides the highest confidence.[10]
-
¹H NMR Spectroscopy: This is the most powerful tool. It will confirm the structure by showing the presence of the propyl group, the piperidine ring protons, and the BOC group's tert-butyl protons (a characteristic singlet at ~1.4 ppm). Purity can be estimated by integrating the product peaks against any impurity peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of your sample and provides the exact mass of each, confirming the molecular weight of your product (242.38 g/mol ) and helping to identify impurities.[]
-
Elemental Analysis (CHN): This provides the percentage composition of Carbon, Hydrogen, and Nitrogen. For a pure sample of C₁₃H₂₆N₂O₂, the theoretical values should match the experimental results within ±0.4%.
Q5: How should I properly handle and store this compound?
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. It is generally stable at room temperature but should be protected from prolonged exposure to light and acidic vapors to prevent degradation or BOC group cleavage.[14][15]
References
-
Arulraj, S. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Arulraj, S. J., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. IUCrData, 6(5).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 59-70.
-
Wikipedia. (2023). Acid–base extraction.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
-
Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction?.
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
-
Reddit. (2022). Amine workup. r/Chempros.
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
-
ResearchGate. (2025). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
-
Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842.
-
Fisher Scientific. (2014). SAFETY DATA SHEET: 1-(2-N-BOC-Aminoethyl)piperazine.
-
Google Patents. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
-
ECHEMI. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine SDS.
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
-
ChemicalBook. (2025). 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet.
-
Apollo Scientific. (2023). Piperidine-4-carboxylic acid, N-BOC protected - Safety Data Sheet.
-
AstaTech. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination.
-
Chemtips (WordPress.com). (2012). Reactions that Work: Boc Protection.
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
-
Polikanov, Y. S., et al. (2022). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society.
-
Policija (Slovenia). (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine.
-
BOC Sciences. (n.d.). Impurity Identification & Analysis Services.
-
ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
-
Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m.
-
LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
-
National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized N-Boc-Trimetazidine.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Smolecule. (n.d.). Buy 4-(N-BOC-Amino)-1-(pivaloyl)piperidine.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
-
BOC Sciences. (n.d.). Piperidine Impurities.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
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- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support center for the synthesis of 4-(N-BOC-Amino)-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding this specific synthesis. Here, we will delve into the common challenges, focusing on the prevalent side reactions and offering field-proven solutions to optimize your experimental outcomes.
Introduction: Navigating the Synthesis
The synthesis of this compound typically proceeds via two primary routes starting from the commercially available 4-(N-BOC-Amino)piperidine: direct N-alkylation with a propyl halide or reductive amination with propionaldehyde. While seemingly straightforward, both pathways are susceptible to side reactions that can significantly impact yield and purity. This guide will dissect these issues and provide robust protocols to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their root causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product in Reductive Amination
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted 4-(N-BOC-Amino)piperidine.
-
The final isolated yield is well below the expected range.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | The reaction between the piperidine nitrogen and propionaldehyde is a reversible equilibrium. Insufficient time or suboptimal pH can lead to low concentrations of the iminium ion intermediate, which is the species reduced by the hydride reagent.[1] | 1. Pre-stirring: Allow the 4-(N-BOC-Amino)piperidine and propionaldehyde to stir together in the reaction solvent for 30-60 minutes before adding the reducing agent. This allows the imine equilibrium to be established. 2. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the imine, forming the more electrophilic iminium ion and accelerating the reduction.[1] |
| Decomposition of the Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture and protic solvents like methanol.[2] Its decomposition will lead to an incomplete reduction. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 2. Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred solvents for reactions using NaBH(OAc)₃.[1][2] |
| Insufficient Reducing Agent | Standard protocols often recommend 1.2-1.5 equivalents of the reducing agent. However, if there is any moisture or if the aldehyde is not of high purity, this may not be sufficient. | 1. Stoichiometry Check: Increase the amount of NaBH(OAc)₃ to 2.0 equivalents. Add it portion-wise to control the reaction rate and minimize side reactions. |
Problem 2: Formation of a Di-Propylated Side Product
Symptoms:
-
A new spot appears on the TLC plate with a higher Rf value than the starting material and product.
-
LC-MS analysis shows a mass corresponding to the addition of two propyl groups to the starting material.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Over-Alkylation | This is a common side reaction in N-alkylation of amines.[3][4] The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation event, leading to the formation of a quaternary ammonium salt.[3] | 1. Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the propyl halide (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[3] 2. Slow Addition: Add the propyl halide slowly to the reaction mixture using a syringe pump.[3][5] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3] |
| Excessive Reaction Time or Temperature | Prolonged reaction times or elevated temperatures can promote the slower, second alkylation reaction. | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. 2. Temperature Control: Run the reaction at room temperature or even cooled in an ice bath if the alkylating agent is highly reactive. |
Problem 3: BOC-Deprotection During the Reaction
Symptoms:
-
TLC/LC-MS analysis shows a byproduct with a mass corresponding to the deprotected amine.
-
The crude NMR spectrum shows the absence of the characteristic tert-butyl signal around 1.4 ppm.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Acidic Conditions | The BOC (tert-butoxycarbonyl) protecting group is labile under acidic conditions.[6] If a strong acid is used as a catalyst in reductive amination, or if acidic byproducts are generated during N-alkylation, deprotection can occur. | 1. Use a Weak Acid: In reductive amination, use a weak acid like acetic acid as a catalyst, and only in catalytic amounts.[1] 2. Non-Nucleophilic Base: In N-alkylation, use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid (e.g., HBr, HI) generated during the reaction.[7] |
| Instability of the BOC Group | While generally stable to the mild hydride reducing agents used in reductive amination, prolonged reaction times or elevated temperatures in the presence of even weak acids can lead to some cleavage. | 1. Optimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. 2. Temperature Control: Maintain the reaction at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: N-alkylation or reductive amination?
A1: Reductive amination is often the preferred method as it is a one-pot procedure and generally avoids the common issue of over-alkylation that can plague direct N-alkylation with alkyl halides.[1][3] Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation.[1]
Q2: What is the best way to purify the final product?
A2: The purification strategy depends on the nature of the impurities.
-
For unreacted starting material: Column chromatography on silica gel is typically effective. A gradient elution system starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended.
-
For the over-alkylated quaternary ammonium salt: This byproduct is highly polar and often water-soluble.[3] An aqueous workup can help to remove a significant portion of it. If it co-elutes with the product during column chromatography, a reverse-phase chromatography or crystallization might be necessary.
-
For the BOC-deprotected byproduct: This impurity is more polar than the desired product. A standard silica gel column should provide good separation.
Q3: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃) for the reductive amination?
A3: While NaBH₄ can be used, it is less selective and can also reduce the aldehyde starting material.[2] If you choose to use NaBH₄, it is crucial to first form the imine completely before adding the reducing agent.[2] NaBH(OAc)₃ is generally the superior choice as it is less likely to reduce the aldehyde and the reaction can be performed in a one-pot fashion.[1]
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is optimized to minimize side reactions.
Materials:
-
4-(N-BOC-Amino)piperidine (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(N-BOC-Amino)piperidine and anhydrous DCM.
-
Add propionaldehyde and glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via N-Alkylation
This protocol is designed to control the rate of reaction and minimize over-alkylation.
Materials:
-
4-(N-BOC-Amino)piperidine (1.1 eq)
-
1-Bromopropane or 1-Iodopropane (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[7]
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-(N-BOC-Amino)piperidine, the base (K₂CO₃ or Et₃N), and the anhydrous solvent.
-
Stir the mixture vigorously.
-
Add the propyl halide dropwise over a period of 1-2 hours, ideally using a syringe pump.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Pathways and Problems
To further clarify the reaction and potential pitfalls, the following diagrams illustrate the chemical transformations.
Caption: Reductive amination workflow.
Caption: N-alkylation and over-alkylation side product.
Caption: Troubleshooting logic for low yield.
References
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
-
Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry. [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed. [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry - Reddit. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. [Link]
-
Reductive Amination - Common Conditions. [Link]
Sources
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- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Coupling Reactions for 4-(N-BOC-Amino)piperidine
Welcome to the technical support guide for optimizing amide bond formation with 4-(N-BOC-Amino)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating this common yet challenging chemical transformation.
A Note on Nomenclature: The topic specifies "4-(N-BOC-Amino)-1-propylpiperidine." This molecule possesses a tertiary amine in the piperidine ring and a protected exocyclic amine, leaving no site for a standard amide coupling reaction. We have therefore assumed the intended substrate is the widely used and commercially available building block 4-(N-BOC-Amino)piperidine (CAS: 73874-95-0)[1][2]. This structure features a reactive secondary amine within the piperidine ring, which presents a classic optimization challenge due to steric hindrance, making it an ideal subject for this guide.
Reaction Fundamentals: The Challenge of Hindered Amines
Amide bond formation is a cornerstone of medicinal chemistry, typically achieved by coupling a carboxylic acid with an amine.[3][4][5] The process involves the "activation" of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine.[6]
The secondary amine of 4-(N-BOC-Amino)piperidine is sterically hindered by the bulky piperidine ring and the N-BOC protecting group. This steric congestion can significantly slow down the rate of reaction, often leading to low yields or incomplete conversion when using standard coupling protocols.[7][8] Therefore, selecting the right combination of coupling reagent, base, and solvent is critical for success.
General Amide Coupling Mechanism (Uronium-based Reagent)
The diagram below illustrates the general mechanism for an amide coupling reaction using a uronium-based reagent like HATU, which is highly effective for hindered substrates.
Sources
- 1. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
Technical Support Center: BOC Deprotection of 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support center for the troubleshooting of BOC deprotection of 4-(N-BOC-Amino)-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve a successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete BOC deprotection reaction?
Incomplete deprotection is a frequent issue and can stem from several factors related to reaction conditions and reagents.[1][2] The primary causes include:
-
Insufficient Acid Strength or Concentration: The cleavage of the BOC group is an acid-catalyzed process. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] The reaction rate has a second-order dependence on the acid concentration, making this a critical parameter.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction.[1] While many deprotections are efficient at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the substrate, particularly around the BOC-protected amine, can hinder the approach of the acidic reagent, slowing down the cleavage reaction.[1][2]
-
Solvent Issues: The choice of solvent is crucial for ensuring that both the substrate and the acidic reagent are well-solvated for an efficient reaction.[1] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][3]
Q2: I'm seeing unexpected side products in my LC-MS analysis. What could be causing this?
The formation of side products is often due to the generation of a reactive tert-butyl cation (t-Bu+) during the deprotection process.[1][4] This carbocation is a potent electrophile and can lead to several side reactions, most notably the alkylation of nucleophilic sites on your product or other molecules in the reaction mixture.[4] For molecules with other sensitive functional groups, these can also be affected by the strongly acidic conditions.
Q3: How can I monitor the progress of my deprotection reaction?
Regularly monitoring the reaction is key to determining the optimal reaction time and preventing over-exposure to harsh acidic conditions. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method to qualitatively track the disappearance of the starting material and the appearance of the more polar, deprotected product which will have a lower Rf value.[3][5] Ninhydrin staining can be used to visualize the primary amine product.[3][5]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed information on the reaction progress, allowing for the accurate determination of the relative amounts of starting material, product, and any byproducts.[1][3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues encountered during the BOC deprotection of this compound.
Problem 1: Incomplete or Slow Reaction
If your reaction is not going to completion, as indicated by TLC or LC-MS analysis showing significant remaining starting material, consider the following optimization steps.
Caption: Troubleshooting workflow for incomplete BOC deprotection.
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| TFA Concentration | 20-50% in DCM | Increase to 50-95% | The reaction rate is highly dependent on acid concentration.[1] |
| Reaction Time | 1-2 hours | Extend to 4-6 hours (monitor closely) | Some sterically hindered substrates require more time for complete conversion.[1] |
| Temperature | Room Temperature (20-25°C) | Gentle warming to 30-40°C | Increased temperature can overcome the activation energy barrier for sterically hindered substrates.[6] |
| Acid System | TFA in DCM | 4M HCl in 1,4-Dioxane | A stronger acid system may be necessary for particularly resistant substrates.[1] |
Problem 2: Formation of Side Products
The presence of side products, often observed as extra peaks in an LC-MS chromatogram, is typically due to the reactivity of the tert-butyl cation.[1][4]
The most effective way to minimize side reactions is by using "scavengers". These are reagents that are added to the reaction mixture to trap the reactive tert-butyl cation before it can react with your desired product.[1]
| Scavenger | Typical Concentration | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | General carbocation scavenger, particularly effective in preventing alkylation of tryptophan and methionine residues in peptide synthesis.[1] |
| Water | 2.5-5% (v/v) | Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. |
| Thioanisole | 5-10% (v/v) | Effective in suppressing side reactions with sulfur-containing amino acids like methionine and cysteine. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Useful for preventing side reactions with tryptophan.[7] |
Problem 3: Difficult Work-up and Product Isolation
The final step of isolating your free amine product can sometimes be challenging, especially if the product is highly polar or water-soluble.
-
Standard Aqueous Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.[1][3] Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize any remaining acid and deprotonate the amine salt.[3][8]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the free amine.[3]
-
-
Resin-Based Work-up:
-
For highly water-soluble amine products, an aqueous work-up can lead to product loss. In these cases, using a basic resin like Amberlyst A21 can be advantageous.[8]
-
After removing the TFA and solvent, dissolve the residue in a suitable solvent (e.g., methanol) and stir with the resin for about 30 minutes.[8]
-
Filter off the resin and concentrate the filtrate to obtain the purified free amine.[8]
-
Experimental Protocols
General Protocol for BOC Deprotection of this compound
-
Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add the appropriate scavenger (e.g., triisopropylsilane at 2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][3]
-
Upon completion, proceed with the appropriate work-up procedure as described above.
Protocol for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of dichloromethane and methanol, such as 9:1).[5]
-
On a silica gel TLC plate, spot a small amount of the starting material as a reference.
-
At various time points, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in the prepared chamber.
-
After the solvent front has reached a suitable height, remove the plate and dry it thoroughly. A heat gun may be used to ensure all residual acid is removed.[5]
-
Visualize the spots by staining with a ninhydrin solution. The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the formation of the deprotected amine.[5]
References
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability issues of 4-(N-BOC-Amino)-1-propylpiperidine under acidic conditions
Welcome to the technical support guide for 4-(N-BOC-Amino)-1-propylpiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their synthetic workflows. Here, we address the most common challenge associated with this molecule: its stability under acidic conditions, focusing primarily on the integrity of the N-BOC protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
The principal stability concern is the acid-catalyzed cleavage (deprotection) of the tert-butoxycarbonyl (BOC) protecting group from the primary amino function at the C4 position of the piperidine ring. The N-propyl group and the piperidine ring itself are generally stable under these conditions. The BOC group is specifically designed to be labile to acid, which allows for its removal at a desired synthetic step.[1][2][3] This reaction converts the protected primary amine into a free amine, which is protonated by the acid to form an ammonium salt.[4][5]
Q2: What is the chemical mechanism of this degradation?
The deprotection is a straightforward acid-catalyzed hydrolysis of the carbamate.[1][2] The mechanism proceeds in four key steps:
-
Protonation: The carbonyl oxygen of the BOC group is protonated by the acid (e.g., Trifluoroacetic acid - TFA).[4][5]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][5]
-
Amine Salt Formation: The resulting free primary amine is basic and is immediately protonated by the excess acid in the medium to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1][4]
}
Figure 1: Mechanism of acid-catalyzed BOC deprotection.
Q3: What are the typical byproducts of this reaction?
Aside from the desired deprotected amine salt and carbon dioxide, the tert-butyl cation is the major byproduct.[4] This cation can react in several ways:
-
Deprotonation: It can lose a proton to form isobutylene gas.[4]
-
Alkylation: It can act as an electrophile and alkylate other nucleophilic sites on your molecule of interest or in the solvent, leading to impurities.[1][7] This is a particular risk for electron-rich aromatic rings or other sensitive functional groups.
-
Polymerization: Under certain conditions, isobutylene can polymerize.[4]
To mitigate unwanted alkylation, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIS) is often added to the reaction mixture to trap the tert-butyl cation.[1]
Q4: How can I monitor the stability or the progress of deprotection?
Simple and effective analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The starting material, this compound, is significantly less polar than the resulting amine salt. You will observe the disappearance of the starting material spot (higher Rf) and the appearance of a new spot at the baseline (Rf ≈ 0) for the salt. Staining with ninhydrin can be used to visualize the product, as it gives a distinct color (typically blue or purple) with primary amines.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence. You can monitor the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is very clear. The large singlet corresponding to the nine protons of the tert-butyl group (at ~1.4 ppm) will disappear upon successful deprotection.[8]
Troubleshooting Guides
Guide 1: Unintentional Deprotection
Problem: My BOC group is being removed during a reaction or workup step that requires acidic conditions, but I want it to remain intact.
Causality: The BOC group is inherently acid-labile.[3] The combination of acid strength, concentration, temperature, and reaction time has exceeded the stability threshold of the protecting group.
Solutions:
| Strategy | Action | Rationale |
| Use a Milder Acid | Replace strong acids like TFA or concentrated HCl with a weaker acid. | Weaker acids may provide the necessary conditions for your primary reaction without being strong enough to cleave the BOC group efficiently. Aqueous phosphoric acid has been reported as a milder alternative for some applications.[11][12] |
| Reduce Acid Concentration | Lower the molar equivalents or concentration of the acid used. | The rate of deprotection is dependent on acid concentration. Reducing it can slow the cleavage to a negligible rate for the duration of your experiment. |
| Lower the Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Like most reactions, the rate of BOC cleavage is temperature-dependent. Lowering the temperature significantly reduces the reaction rate. |
| Minimize Exposure Time | Reduce the reaction time to the minimum required for the desired transformation. | If the desired reaction is much faster than the deprotection, minimizing the time can prevent significant loss of the BOC group. Monitor the reaction closely. |
| Aqueous Workup | If using acidic conditions for an extraction (e.g., to remove a basic impurity), perform the wash quickly with a dilute acid solution and cold water. | This minimizes the contact time and temperature, preserving the BOC group. |
}
Figure 2: Decision workflow for preventing unintentional deprotection.
Guide 2: Incomplete or Slow Deprotection
Problem: I am trying to remove the BOC group, but the reaction is slow, or analysis shows a significant amount of starting material remains.
Causality: The acidic conditions are insufficient to drive the deprotection to completion. This can be due to acid strength, concentration, temperature, time, or reagent quality.[8]
Solutions & Optimization:
| Parameter | Troubleshooting Step | Rationale & Expert Insight |
| Acid Strength | If using a mild acid, switch to a stronger one. Trifluoroacetic acid (TFA) is the standard choice for its effectiveness and volatility.[5] 4M HCl in dioxane is another common and powerful reagent.[9] | The BOC group requires a strong acid for efficient cleavage. TFA is often used neat or as a 20-50% solution in a solvent like Dichloromethane (DCM).[5][9] |
| Reaction Time | Extend the reaction time. Monitor by TLC or LC-MS every 30 minutes until the starting material is consumed. | While many deprotections are complete within 1-2 hours at room temperature, some substrates can be more stubborn.[8] |
| Temperature | If the reaction is slow at room temperature, gently warm the mixture (e.g., to 40 °C). | Increasing the temperature will increase the reaction rate. However, proceed with caution to avoid potential side reactions. High temperatures can also cause BOC deprotection.[13][14] |
| Reagent Quality | Use fresh, high-purity acid. | TFA is hygroscopic; absorbed water can decrease its effective acidity.[8] Ensure your acid is not old or contaminated. |
| Workup | Ensure complete removal of the acid post-reaction. | Residual acid can interfere with subsequent steps. Excess volatile acid (like TFA) can be removed under reduced pressure.[9] A basic wash (e.g., with saturated NaHCO3) can be used to neutralize the salt and isolate the free amine, but ensure your product is soluble in the organic phase.[9] |
Experimental Protocols
Protocol 1: Standard BOC Deprotection using TFA
This protocol outlines a standard procedure for the complete removal of the BOC group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the BOC-protected amine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents). Note: The reaction is often run with 25-50% TFA in DCM by volume.[9]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting material is no longer visible (typically 1-3 hours).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.
-
Isolation as Amine Salt (Option A): Dissolve the residue in a minimal amount of methanol and precipitate the trifluoroacetate salt by adding cold diethyl ether. Filter the solid and wash with cold ether to obtain the product.
-
Isolation as Free Amine (Option B): Dilute the crude residue with DCM and carefully wash with saturated NaHCO3 solution to neutralize the excess acid and generate the free amine. Separate the organic layer, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected free amine.[9]
Safety Note: This reaction produces CO2 gas. Ensure the system is not sealed to avoid pressure buildup.[4] Always perform this procedure in a well-ventilated fume hood.
Protocol 2: Monitoring Deprotection by TLC
Materials:
-
Silica gel TLC plates
-
Eluent (e.g., 10% MeOH in DCM)
-
Ninhydrin stain solution
-
Heat gun
Procedure:
-
Spotting: On a TLC plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture at different time points (e.g., t=0, 30 min, 1 hr, 2 hr).
-
Elution: Develop the plate in the chosen eluent system.
-
Visualization (UV): First, visualize the plate under a UV lamp if your compound is UV-active. The starting material should be visible.
-
Visualization (Stain): Dry the plate thoroughly with a heat gun to remove all traces of acid.[10] Dip the plate in the ninhydrin solution and then gently heat with the heat gun. The appearance of a new, colored spot (typically blue/purple) at a low Rf indicates the formation of the free primary amine.[8][10] The reaction is complete when the starting material spot is gone and the ninhydrin-active product spot is strong.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Greene's Protective Groups in Organic Synthesis. NTU Library. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Wiley-VCH. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Organic Chemistry Portal. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support center for the purification of 4-(N-BOC-Amino)-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during the synthesis and purification of this compound. The following question-and-answer format provides in-depth, field-proven insights to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: After my N-alkylation reaction of 4-(N-BOC-Amino)piperidine with a propyl halide, I see a significant amount of my starting material in the crude product. How can I remove it?
A1: Unreacted 4-(N-BOC-Amino)piperidine is the most common impurity. Its removal is crucial and can be achieved through careful application of column chromatography or, in some cases, acid-base extraction.
Underlying Principle: The addition of the propyl group to the piperidine nitrogen significantly decreases the polarity of the molecule. Your desired product, this compound, will be less polar than the starting material, 4-(N-BOC-Amino)piperidine, which has a free secondary amine. This difference in polarity is the basis for their separation by chromatography.
Troubleshooting Workflow:
Caption: Decision workflow for removing unreacted starting material.
Detailed Protocols:
1. Thin-Layer Chromatography (TLC) Analysis: Before attempting a large-scale purification, it is essential to determine an appropriate solvent system using TLC.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase (Starting Point): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Start with a ratio of 7:3 (Heptane:Ethyl Acetate) and adjust as needed.
-
Visualization: Use a potassium permanganate stain, as both the starting material and the product are UV-inactive.
-
Expected Result: The product should have a higher Rf value (travel further up the plate) than the starting material.
2. Flash Column Chromatography Protocol:
-
Adsorbent: Silica gel. The amount should be 50-100 times the weight of your crude product for effective separation.
-
Eluent: Use the solvent system optimized from your TLC analysis. A gradient elution may be beneficial, starting with a lower polarity to elute the product and gradually increasing the polarity to wash out the starting material.
-
Pro-Tip: To minimize tailing of the basic amine compounds on the acidic silica gel, add 0.5-1% triethylamine to your eluent system.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Expected Polarity | Expected TLC Rf |
| This compound (Product) | Lower | Higher |
| 4-(N-BOC-Amino)piperidine (Starting Material) | Higher | Lower |
Q2: My NMR analysis shows signals that suggest over-alkylation. What is this impurity and how can I get rid of it?
A2: Over-alkylation results in the formation of a quaternary ammonium salt. This happens when the product, a tertiary amine, reacts with another molecule of the alkylating agent (e.g., propyl bromide). This side reaction is more likely if an excess of the alkylating agent is used.[2]
Underlying Principle: The quaternary ammonium salt is a charged species and is highly polar. It is often insoluble in many organic solvents and will have a very different solubility profile compared to your desired product.
Purification Strategy:
Caption: Workflow for removing quaternary ammonium salt impurities.
Detailed Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with water or a saturated sodium chloride solution (brine). The highly polar quaternary salt will preferentially partition into the aqueous layer.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product, now free of the quaternary salt.
Q3: I'm concerned about residual base and salts from the reaction workup. How can I ensure these are removed?
A3: Inorganic salts and residual base (like potassium carbonate or triethylamine) are common process-related impurities. These are typically removed during the aqueous workup.
Underlying Principle: Inorganic salts are generally insoluble in organic solvents used for extraction, and residual bases can be neutralized and removed with a mild acidic wash.
Troubleshooting and Prevention:
-
Filtration: If you used a solid base like potassium carbonate, ensure it is thoroughly filtered off after the reaction is complete.
-
Aqueous Workup: A standard aqueous workup is usually sufficient.
-
Water Wash: Washing the organic extract with water will remove most inorganic salts.
-
Mild Acid Wash: To remove a basic impurity like triethylamine, a wash with a dilute, weak acid solution (e.g., 5% citric acid or saturated ammonium chloride solution) can be effective. The protonated base will move into the aqueous layer.
-
Bicarbonate Wash: Follow the acid wash with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: A final wash with brine helps to remove residual water from the organic layer before drying.
-
Summary of Potential Impurities and Recommended Actions
| Impurity | Source | Detection Method | Recommended Purification Method |
| Unreacted 4-(N-BOC-Amino)piperidine | Incomplete reaction | TLC, LC-MS, NMR | Flash column chromatography |
| Quaternary Ammonium Salt | Over-alkylation with propyl halide | NMR, LC-MS | Aqueous wash/extraction |
| Residual Propyl Halide | Excess reagent | NMR (if signals are distinct) | Evaporation under reduced pressure (if volatile) |
| Reaction Base (e.g., K2CO3, Et3N) | Reaction additive | pH of aqueous wash, NMR | Filtration, aqueous wash (mild acid wash for Et3N) |
| Solvent Residues | Reaction/extraction solvents | NMR | Evaporation under reduced pressure, high vacuum |
References
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(N-BOC-Amino)-1-(pivaloyl)piperidine. National Center for Biotechnology Information. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]
-
The Royal Society of Chemistry. Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. [Link]
-
LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]
-
The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]
Sources
common pitfalls in the use of 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support center for 4-(N-BOC-Amino)-1-propylpiperidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to solve challenges in your own research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and general use of this compound and related BOC-protected amines.
Q1: How should I properly store and handle this compound?
Answer: Proper storage is critical for maintaining the integrity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some BOC-protected piperidines are sensitive to air and moisture, so keeping them under an inert atmosphere (like argon or nitrogen) is good practice, especially for long-term storage.[3] Always handle the compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin, eye, and respiratory irritation.[4][5]
Q2: What are the typical solvents for reactions involving this compound?
Answer: The choice of solvent depends on the specific reaction.
-
For BOC-protection reactions: Dichloromethane (DCM), tetrahydrofuran (THF), and sometimes dimethylformamide (DMF) are commonly used.[6][7]
-
For coupling reactions (e.g., amidation, alkylation): Dichloromethane (DCM) is a frequent choice, often with a base like triethylamine (Et3N).[8]
-
For BOC-deprotection: Dichloromethane (DCM) is the most common solvent used with trifluoroacetic acid (TFA).[6][9] 1,4-dioxane is used for reactions involving HCl.
The compound itself has low solubility in water.[10]
Q3: My BOC-deprotection reaction is not going to completion. What is the first thing I should check?
Answer: The most common issue is insufficient acid strength or concentration.[9] The tert-butoxycarbonyl (BOC) group is cleaved by acidolysis, a process that requires a strong acid to protonate the carbamate.[6][11] If you are using a standard solution like 20% TFA in DCM, consider increasing the concentration to 50% or even using neat TFA.[9] Also, ensure your reagents, particularly the acid, have not degraded over time.
PART 2: Troubleshooting Guide: From Theory to Practice
This section provides a deeper dive into specific experimental problems, explaining the chemical causality and offering validated solutions.
Problem 1: Incomplete or Failed BOC Deprotection
Incomplete deprotection is a frequent hurdle. The stability of the BOC group is significant, and its removal is a kinetically controlled process.
Causality Analysis
The deprotection mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11] Several factors can impede this process.
| Problem Symptom | Potential Cause | Recommended Solution & Rationale |
| Starting material remains after standard reaction time. | Insufficient Acid Strength/Concentration: The acid may be too weak, too dilute, or degraded. | Increase acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[9] This increases the rate of the initial protonation step. |
| Reaction stalls at ~50% conversion. | Inadequate Reaction Time/Temperature: The reaction may be kinetically slow, especially with sterically hindered substrates. | Increase the reaction time and monitor by TLC or LC-MS. Gentle heating can be considered, but be cautious of potential side reactions. Most deprotections are effective at room temperature.[9] |
| Reaction is slow or incomplete in a polar solvent. | Poor Solvation: The substrate and acid may not be fully solvated, limiting their interaction. | Dichloromethane (DCM) is the preferred solvent for TFA-mediated deprotection as it effectively solvates most substrates and the acid.[6][9] Ensure your starting material is fully dissolved. |
Troubleshooting Workflow: BOC Deprotection
Here is a logical decision tree to guide your troubleshooting process for BOC deprotection.
Caption: Decision tree for troubleshooting BOC deprotection.
Problem 2: Unexpected Side Products During Deprotection
The appearance of unexpected impurities can complicate purification and reduce yields. The primary culprit is the highly reactive tert-butyl cation generated during deprotection.
Causality Analysis: The Tert-Butyl Cation
The BOC deprotection releases a tert-butyl cation (t-Bu+), a reactive electrophile.[12] This cation can alkylate any available nucleophiles in the reaction mixture, including the solvent, the desired product, or even the starting material. Electron-rich aromatic rings, thiols, and unprotected amines are particularly susceptible to this side reaction.[12]
Caption: Formation of t-butyl cation and subsequent side reactions.
Solution: The Role of Scavengers
To prevent t-alkylation, a "scavenger" is added to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-butyl cation than your substrate.
-
Common Scavengers: Triisopropylsilane (TIS), water, or anisole.
-
Mechanism of Action: The scavenger traps the t-butyl cation, preventing it from reacting with your desired molecule.
-
Protocol: Add 1-5% (v/v) of the scavenger to your deprotection reaction mixture at the start.
Problem 3: Low Yield in Coupling Reactions
When using the deprotected amine from this compound in a subsequent coupling reaction (e.g., amide bond formation, reductive amination), low yields can be frustrating.
Causality Analysis
-
Incomplete Deprotection: Residual BOC-protected starting material will not participate in the coupling reaction.
-
Amine Salt Formation: After acidic deprotection, the resulting amine is protonated (e.g., as a trifluoroacetate salt). This salt is often not nucleophilic enough to react. You must add a base to liberate the free amine.
-
Steric Hindrance: The piperidine ring is sterically bulky, which can slow down the reaction rate.
Solutions & Best Practices
-
Ensure Complete Deprotection: Before proceeding, confirm the complete consumption of the BOC-protected starting material via TLC or LC-MS.
-
Neutralize the Amine Salt: After deprotection and removal of the acid in vacuo, add a stoichiometric amount or a slight excess of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to the reaction mixture before adding your coupling partner.[8]
-
Optimize Coupling Conditions: For challenging couplings, consider using more potent coupling agents (e.g., HATU, COMU) for amide bond formation or extending reaction times for alkylations.
PART 3: Key Protocols & Methodologies
Protocol 1: Standard BOC Deprotection with TFA
This protocol describes a standard procedure for removing the BOC protecting group.
-
Dissolution: Dissolve the this compound substrate in dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and minimize potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA). A common starting point is a solution of 20-50% TFA in DCM.[6][9] For resistant substrates, neat TFA can be used. If your substrate is sensitive to t-butylation, add a scavenger (e.g., 2.5% TIS) at this stage.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the amine trifluoroacetate salt.
-
Neutralization (if proceeding to next step): Co-evaporate the residue with toluene or DCM several times to remove residual TFA. Then, dissolve the residue in the solvent for the next reaction and add 1.1-1.5 equivalents of a suitable base (e.g., Et3N, DIPEA) to generate the free amine.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Apply a small spot of the starting material (SM) solution, a co-spot (SM + reaction mixture), and a spot of the reaction mixture (RM).
-
Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% Methanol in DCM is a good starting point for amines).
-
Visualization: Visualize the spots using a UV lamp (if applicable) and then stain with an amine-specific stain like ninhydrin, which will stain the product amine (but not the BOC-protected starting material).
-
Analysis: The reaction is complete when the starting material spot has disappeared from the RM lane and a new, lower Rf spot corresponding to the more polar amine product is clearly visible.
PART 4: Reference Data
Chemical & Physical Properties
This table summarizes key properties for the parent compound, 4-(N-BOC-amino)piperidine, which is structurally similar to the topic compound.
| Property | Value | Source |
| Molecular Formula | C10H20N2O2 | [10][13] |
| Molecular Weight | 200.28 g/mol | [13][14] |
| Appearance | Off-white crystalline powder | [3][13] |
| Melting Point | 162-166 °C | [3][13] |
| Solubility | Soluble in Methanol, Insoluble in water | [3][10] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][13] |
PART 5: Safety Information
-
Hazards: May cause skin, eye, and respiratory irritation.[1][4][15] Some safety data sheets for similar compounds indicate potential for severe skin burns and eye damage.[4]
-
Handling Precautions: Always use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] Avoid formation of dust and aerosols.[1]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids (except when used intentionally for deprotection).[16][17]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[4]
References
-
AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Available from: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
ChemBK. (2024). 4-AMINO-1-N-BOC-PIPERIDINE. Available from: [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Available from: [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available from: [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Available from: [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
Author manuscript. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]
-
Fisher Scientific. (n.d.). 4-Amino-1-Boc-piperidine, 97%. Available from: [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available from: [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
Sources
- 1. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
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- 5. targetmol.com [targetmol.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
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- 13. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 14. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. 4-Amino-1-Boc-piperidine - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Enhancing the Reactivity of 4-(N-BOC-Amino)-1-propylpiperidine
Welcome to the technical support center for 4-(N-BOC-Amino)-1-propylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the reactivity of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Introduction
This compound is a valuable bifunctional molecule. The piperidine nitrogen offers a nucleophilic site for various modifications, while the BOC-protected primary amine at the 4-position provides a latent reactive site that can be unmasked under specific conditions. This structure is a common feature in the synthesis of a wide range of biologically active compounds.[1][2][3][4][5] However, unlocking the full synthetic potential of this molecule requires a nuanced understanding of its reactivity. This guide addresses common challenges and provides expert-driven solutions.
Section 1: Troubleshooting N-Alkylation and N-Acylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is the more nucleophilic of the two nitrogen atoms and is readily functionalized. However, issues such as low yield, side reactions, and difficult purification can arise.
FAQ 1: I am seeing low yields in my N-alkylation reaction with an alkyl halide. What can I do to improve this?
Answer:
Low yields in N-alkylation are often due to several factors, including insufficient reactivity of the starting materials, steric hindrance, or competing side reactions. Here’s a systematic approach to troubleshoot this issue:
-
Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic, moderately strong base is often ideal to deprotonate the piperidine nitrogen without promoting elimination (E2) reactions of the alkyl halide. The solvent should be able to dissolve all reactants and be inert to the reaction conditions.
Base Solvent Rationale & Considerations Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN), DMF A common and cost-effective choice. MeCN is often preferred for its ease of removal. Cesium Carbonate (Cs₂CO₃) MeCN, DMF More effective than K₂CO₃ due to the higher solubility of its salts, which can accelerate the reaction. Diisopropylethylamine (DIPEA) Dichloromethane (DCM), THF A non-nucleophilic organic base, useful for preventing quaternization of the piperidine nitrogen. -
Activating the Alkyl Halide: If you are using a less reactive alkyl chloride or bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This is known as the Finkelstein reaction.
-
Temperature: While room temperature is a good starting point, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Experimental Protocol: High-Yield N-Alkylation
Caption: Workflow for optimized N-alkylation.
FAQ 2: My N-acylation reaction with an acid chloride is messy, and I'm having trouble with purification. What's going wrong?
Answer:
Acylation reactions with highly reactive reagents like acid chlorides can be vigorous and lead to multiple products if not controlled properly. The primary issues are often over-reaction (di-acylation if the BOC group is accidentally removed) and difficult purification due to the formation of hydrochloride salts.
-
Use a Hindered Base: A non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It will scavenge the HCl byproduct without competing with the piperidine nitrogen as a nucleophile.
-
Control the Stoichiometry and Temperature: Add the acid chloride slowly (dropwise) to a cooled solution (0 °C) of the piperidine and base. This helps to dissipate the heat of the reaction and maintain control. Use only a slight excess (1.05-1.1 equivalents) of the acid chloride.
-
Aqueous Workup: A proper aqueous workup is key to clean purification. After the reaction is complete, quenching with a mild aqueous base (like saturated sodium bicarbonate solution) will neutralize any remaining acid chloride and the hydrochloride salt of your base. This is followed by extraction with an organic solvent (e.g., ethyl acetate or DCM).
-
Consider Alternative Acylating Agents: If acid chlorides are proving too reactive, consider using an anhydride or performing a peptide coupling reaction with the corresponding carboxylic acid using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU. This method is much milder and often cleaner.
Section 2: Navigating BOC Deprotection
The removal of the tert-butyloxycarbonyl (BOC) group is a critical step to unmask the primary amine for subsequent reactions. While seemingly straightforward, this step can be fraught with complications.[6][7][8]
FAQ 3: I'm trying to deprotect the BOC group with TFA, but I'm getting a low yield and seeing byproducts. What are the common pitfalls?
Answer:
BOC deprotection is an acid-catalyzed process that generates a reactive tert-butyl cation.[8][9] This cation is the source of most common side reactions.
-
Incomplete Deprotection: This can occur if the reaction time is too short or the concentration of the acid is too low. A common starting point is a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at room temperature for 30-60 minutes.[9][10]
-
t-Butylation: The electrophilic t-butyl cation can alkylate other nucleophilic sites on your molecule, leading to byproducts with a mass increase of 56 Da.[9][11] Electron-rich aromatic rings or other heteroatoms are particularly susceptible.
-
Trifluoroacetylation: The newly deprotected, highly reactive primary amine can be acylated by the TFA, especially if the workup is not performed promptly.[9]
The Solution: Scavengers
The key to clean BOC deprotection is the use of "scavengers." These are molecules added to the reaction mixture to trap the t-butyl cation.
| Scavenger | Concentration | Mechanism of Action & Use Case |
| Triisopropylsilane (TIS) | 2-5% (v/v) | Reduces the t-butyl cation to isobutane. Excellent general-purpose scavenger. |
| Thioanisole | 2-5% (v/v) | An aromatic scavenger that undergoes Friedel-Crafts alkylation with the t-butyl cation. |
| Water | 2-5% (v/v) | Traps the t-butyl cation to form t-butanol. Simple but can sometimes interfere with acid-sensitive groups. |
Experimental Protocol: Clean BOC Deprotection
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 4-(N-BOC-Amino)-1-propylpiperidine
In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold is a cornerstone, frequently incorporated into pharmacologically active molecules. The precise characterization of substituted piperidines is therefore a critical step in ensuring the structural integrity of these compounds. Among the array of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive view into molecular structure.
This guide offers an in-depth ¹H NMR analysis of a key intermediate, 4-(N-BOC-Amino)-1-propylpiperidine. We will explore the causality behind its characteristic spectral features and compare them with relevant analogues to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
The Decisive Signature: Interpreting the ¹H NMR Spectrum
The successful synthesis and purity of this compound are unequivocally confirmed by ¹H NMR. The spectrum, typically recorded in deuterated chloroform (CDCl₃), provides a distinct fingerprint. The tert-butyloxycarbonyl (BOC) protecting group, for instance, offers a prominent and unambiguous singlet for its nine equivalent protons, a feature that is invaluable for monitoring reaction progress.[1]
Here, we present a detailed assignment of the proton signals for this compound. The structure and proton labeling scheme are shown below for clarity.
Molecular Structure and Proton Numbering
Caption: A systematic workflow for the ¹H NMR analysis of organic compounds.
By adhering to this rigorous analytical framework, researchers can confidently elucidate the structure of this compound and its analogues, ensuring the quality and integrity of these vital chemical building blocks for downstream applications in research and development.
References
-
ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]
-
Wiley-VCH. Supporting Information. Available from: [Link]
-
PubMed Central (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
-
Bulgarian Academy of Sciences. Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Available from: [Link]
-
ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Available from: [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]
-
The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available from: [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. Available from: [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. Available from: [Link]
-
National Library of Medicine. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available from: [Link]
-
The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]
-
Iowa State University. NMR Coupling Constants. Available from: [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Available from: [Link]
-
PubChem. 4-Piperidinamine. Available from: [Link]
-
Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]
Sources
A Comparative Guide to the HPLC-MS Characterization of 4-(N-BOC-Amino)-1-propylpiperidine and Its Alternatives
This guide provides a comprehensive analysis of the characterization of 4-(N-BOC-Amino)-1-propylpiperidine, a key intermediate in pharmaceutical synthesis. We will delve into a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodology, offering insights into experimental design and data interpretation. Furthermore, we will objectively compare this widely-used technique with viable alternatives, providing the data and rationale necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
Introduction: The Analytical Imperative for Piperidine Intermediates
Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The precise characterization of substituted piperidines, such as this compound, is critical for ensuring purity, confirming identity, and monitoring stability throughout the drug development process. The presence of the thermally labile tert-butyloxycarbonyl (BOC) protecting group and the basic piperidine nitrogen presents unique analytical challenges that necessitate robust and selective methods. HPLC-MS has emerged as a primary tool for this purpose due to its high sensitivity, selectivity, and applicability to a wide range of small molecules.[1][2]
I. Primary Characterization via HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone for the analysis of non-volatile and thermally sensitive molecules like this compound.[1] The separation power of HPLC combined with the mass-based detection of MS provides unequivocal identification and quantification.
A. Experimental Protocol: A Self-Validating HPLC-MS Workflow
The following protocol is designed for robust performance, drawing upon established methods for similar N-BOC protected piperidine derivatives.[3] The causality behind each parameter is explained to ensure methodological transparency and adaptability.
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition (95:5 Water:Methanol with 0.1% Formic Acid).
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity or equivalent | Provides stable and precise gradient delivery. |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm | C18 stationary phase offers excellent retention for the moderately nonpolar analyte. The short column length and small particle size allow for rapid and efficient separation.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and promotes ionization in positive ESI mode by ensuring the piperidine nitrogen is protonated.[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is a common organic modifier providing good solubility and elution strength for the analyte.[3] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min | A gradient is essential to elute the compound with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Volume | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| MS Detector | Agilent 6230B TOF or equivalent tandem mass spectrometer (e.g., Q-TOF) | A Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) analyzer provides high mass accuracy for confident identification.[3] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, thermally labile molecules.[4][5] Positive mode is chosen due to the basic nature of the piperidine nitrogen.[6] |
| Scan Range | m/z 50-500 | This range comfortably covers the molecular weight of the analyte and its expected fragments. |
| MS/MS | Product ion scan of the precursor ion [M+H]⁺ | Tandem mass spectrometry (MS/MS) is crucial for structural confirmation through fragmentation analysis. |
Workflow Visualization:
Caption: High-level workflow for the HPLC-MS analysis of this compound.
B. Predicted Data and Interpretation
Based on the structure of this compound (Molecular Formula: C₁₃H₂₆N₂O₂, Molecular Weight: 242.36 g/mol ) and the established fragmentation patterns of BOC-protected amines and piperidine derivatives, we can predict the expected HPLC-MS data.[6][7][8]
Expected Results:
| Parameter | Predicted Value | Explanation |
| Retention Time (RT) | ~3.5 min | The combination of the propyl group and BOC group gives the molecule moderate hydrophobicity, leading to retention on the C18 column under the specified gradient. |
| Precursor Ion [M+H]⁺ | m/z 243.21 | The protonated molecular ion, formed by the addition of a proton to the basic piperidine nitrogen during positive mode ESI. |
| Major Fragment 1 | m/z 187.16 | Corresponds to the neutral loss of isobutene (C₄H₈, 56 Da) from the BOC group via a McLafferty-like rearrangement, a characteristic fragmentation for BOC-protected amines.[3] |
| Major Fragment 2 | m/z 143.15 | Corresponds to the loss of the entire BOC group (100 Da), resulting in the protonated 4-amino-1-propylpiperidine. |
| Major Fragment 3 | m/z 84.08 | A common fragment in piperidine-containing structures resulting from cleavage of the propyl group and subsequent ring fragmentation.[6] |
Fragmentation Pathway Visualization:
The fragmentation of the protonated molecule in the collision cell of the mass spectrometer is a highly reliable method for structural confirmation.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
II. Comparative Analysis with Alternative Techniques
While HPLC-MS is a powerful tool, alternative methods may be advantageous under specific circumstances. Here, we compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC-MS).
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly efficient technique for volatile and thermally stable compounds.[4]
-
Principle: Separation occurs in a gaseous mobile phase based on the compound's boiling point and interaction with a stationary phase coated on a long capillary column. Ionization is typically achieved through high-energy Electron Ionization (EI).[5]
-
Applicability to Topic: Direct analysis of this compound by GC-MS is problematic. The BOC group is thermally labile and can cleave in the hot GC inlet, leading to inaccurate identification of the parent compound.[9] While analysis of the deprotected amine is possible, this would not confirm the structure of the original, intact molecule.
-
Advantages:
-
Superior chromatographic resolution for volatile compounds.
-
Reproducible fragmentation patterns from EI, enabling library matching.[4]
-
-
Disadvantages:
-
Not suitable for thermally labile compounds like BOC-protected amines.
-
Requires derivatization for non-volatile compounds, adding complexity.
-
B. Supercritical Fluid Chromatography (SFC-MS)
SFC uses a supercritical fluid, typically CO₂, as the mobile phase. It is often considered a hybrid between GC and LC.
-
Principle: Separation is based on the analyte's partitioning between the supercritical fluid mobile phase and a stationary phase. It is particularly effective for chiral separations and for analyzing less polar compounds.
-
Applicability to Topic: SFC-MS could be a viable, high-throughput alternative to HPLC-MS. The use of CO₂-based mobile phases allows for rapid separations and fast column re-equilibration. Derivatization can sometimes be employed to improve detection sensitivity in SFC-MS.
-
Advantages:
-
Faster analysis times and higher throughput compared to HPLC.
-
Reduced solvent consumption, making it a "greener" technique.
-
Excellent for separating chiral compounds.
-
-
Disadvantages:
-
Less suitable for highly polar compounds compared to reversed-phase HPLC.
-
Instrumentation is less common in standard analytical labs.
-
C. Performance Comparison Summary
The following table provides a direct comparison of the key performance attributes of each technique for the characterization of this compound.
| Feature | HPLC-MS | GC-MS | SFC-MS |
| Analyte Compatibility | Excellent (Ideal for non-volatile, thermally labile compounds) | Poor (Thermal degradation of BOC group) | Good (Suitable for moderately polar compounds) |
| Sensitivity | High (pg to fg level) | High (but not for the intact molecule) | High |
| Selectivity | Excellent (Chromatographic separation + m/z) | Excellent (Chromatographic separation + m/z) | Excellent (Chromatographic separation + m/z) |
| Speed / Throughput | Moderate | Moderate to High | High |
| "Green" Chemistry | Poor (High organic solvent usage) | Good (Low solvent usage) | Excellent (Primarily uses CO₂) |
| Primary Use Case | Gold standard for purity, identity, and quantification of intact molecule. | Analysis of volatile impurities or degradation products. | High-throughput screening, chiral separations. |
Conclusion
For the comprehensive and accurate characterization of this compound, HPLC-MS stands as the superior technique . Its ability to handle thermally labile compounds without degradation ensures that the analysis reflects the true nature of the sample. The soft ionization of ESI preserves the molecular ion for precursor identification, while subsequent MS/MS provides definitive structural confirmation through predictable fragmentation pathways, such as the characteristic loss of the BOC group.
While GC-MS offers excellent separation for volatile compounds, it is unsuitable for the intact analysis of this specific molecule. SFC-MS presents a promising high-throughput and environmentally friendly alternative, particularly in screening environments, but HPLC-MS remains the more versatile and widely established method for detailed characterization in research and development settings. The choice of analytical technique should always be guided by the specific goals of the analysis, whether it be routine purity testing, structural elucidation, or high-throughput screening.
References
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
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- Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 13-20.
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PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-(N-BOC-Amino)-1-propylpiperidine and its Place in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This guide provides an in-depth, data-driven comparison of 4-(N-BOC-Amino)-1-propylpiperidine with other key piperidine derivatives, offering insights into its synthesis, properties, and potential applications.
The Significance of the Piperidine Scaffold
The utility of the piperidine scaffold in drug design is rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents—a crucial factor for optimizing interactions with biological targets. The nitrogen atom within the ring is a versatile handle for modulating key drug-like properties such as solubility and lipophilicity.[2] Furthermore, the piperidine ring is a core structure in numerous natural alkaloids and over 70 commercialized drugs, highlighting its importance in pharmaceutical development.
Synthesis and Physicochemical Properties: A Comparative Analysis
The synthesis of this compound and its analogs typically proceeds through two primary routes: reductive amination of a piperidone precursor or N-alkylation of the piperidine nitrogen. The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Pathways
A common and efficient method for the synthesis of N-substituted 4-aminopiperidines is the reductive amination of N-substituted 4-piperidones. This approach allows for the introduction of a wide variety of substituents on the piperidine nitrogen. For the synthesis of this compound, a two-step process is generally employed, starting with the reductive amination of 1-propyl-4-piperidone, followed by the protection of the resulting amine with a BOC group.
Alternatively, N-alkylation of the readily available 4-(N-BOC-Amino)piperidine with a suitable propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base like potassium carbonate in a solvent such as DMF provides a direct route to the target compound.
Experimental Protocol: N-Alkylation of 4-(N-BOC-Amino)piperidine
Objective: To synthesize this compound.
Materials:
-
4-(N-BOC-Amino)piperidine
-
1-Iodopropane
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add 1-iodopropane (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound via N-alkylation.
Physicochemical Properties: A Comparative Table
The nature of the substituent on the piperidine nitrogen significantly influences the molecule's physicochemical properties, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Derivative | Molecular Weight ( g/mol ) | Predicted logP | Key Physicochemical Features |
| This compound | 242.38 | 2.5 | Increased lipophilicity compared to N-H and N-methyl analogs, potentially leading to enhanced membrane permeability. |
| 4-(N-BOC-Amino)piperidine | 200.28[3][4][5] | 1.3[3] | A versatile building block with a free secondary amine for further functionalization.[6] |
| 4-(N-BOC-Amino)-1-methylpiperidine | 214.31 | 1.7 | A common derivative with slightly increased basicity and lipophilicity compared to the N-H parent. |
| 4-(N-BOC-Amino)-1-benzylpiperidine | 290.41 | 3.5 | Significantly more lipophilic, which may increase protein binding and affect metabolic stability. The benzyl group can be removed by hydrogenolysis. |
| 1-Acetyl-4-(N-BOC-Amino)piperidine | 242.32 | 1.2 | The acetyl group reduces the basicity of the piperidine nitrogen and introduces a hydrogen bond acceptor. |
Note: Predicted logP values are estimations and can vary based on the algorithm used. The values presented here are for comparative purposes.
Performance in Biological Systems: A Field-Proven Perspective
The choice of the N-substituent on a 4-aminopiperidine scaffold can have a profound impact on its biological activity. This is often due to a combination of factors including the substituent's size, electronics, and its influence on the overall shape and lipophilicity of the molecule.
Impact of N-Alkylation on Receptor Binding and Activity
In many drug discovery programs, the N-substituent of a piperidine ring is a key vector for exploring the binding pocket of a biological target. For instance, in the development of antagonists for the histamine H3 receptor, the length of the N-alkyl chain on a piperidine core has been shown to be a critical determinant of potency.[7] While a direct comparison for this compound across a range of targets is not available in a single study, we can infer its potential performance based on structure-activity relationships (SAR) from related series.
-
N-Propyl vs. N-Methyl: The N-propyl group, being larger and more lipophilic than an N-methyl group, can provide more extensive van der Waals interactions within a hydrophobic binding pocket, potentially leading to increased potency. However, this increased lipophilicity can also lead to higher non-specific binding and reduced aqueous solubility.
-
N-Propyl vs. N-Benzyl: The N-benzyl group offers the potential for π-π stacking interactions with aromatic residues in a binding site, which can significantly enhance affinity. The N-propyl group lacks this capability but provides greater conformational flexibility. The metabolic stability of an N-propyl group is generally higher than that of an N-benzyl group, which can be susceptible to oxidation.
The Role of the BOC-Protecting Group
The tert-butoxycarbonyl (BOC) group is a crucial feature of these derivatives, serving as a protecting group for the 4-amino functionality. Its primary advantages are its stability to a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).[8] This allows for the selective functionalization of the piperidine nitrogen, followed by deprotection of the 4-amino group for subsequent coupling reactions, making these compounds valuable intermediates in multi-step syntheses.
Experimental Protocol: BOC Deprotection
Objective: To deprotect the 4-amino group of an N-substituted 4-(N-BOC-Amino)piperidine.
Materials:
-
N-substituted 4-(N-BOC-Amino)piperidine
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-substituted 4-(N-BOC-Amino)piperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the deprotected product.
Visualization of the Deprotection Workflow
Caption: General workflow for the BOC deprotection of N-substituted 4-(N-BOC-Amino)piperidines.
Conclusion: Strategic Application in Drug Discovery
This compound represents a valuable building block in the medicinal chemist's toolbox. Its N-propyl group offers a balance of increased lipophilicity and metabolic stability compared to smaller alkyl or benzyl analogs. The presence of the BOC-protected amine at the 4-position provides a strategic point for further elaboration, enabling the synthesis of diverse and complex molecular architectures.
The choice between this compound and other piperidine derivatives will ultimately be dictated by the specific requirements of the drug discovery program, including the topology of the target's binding site and the desired ADME properties of the final compound. This guide provides a foundational understanding of the comparative advantages and synthetic accessibility of these key scaffolds, empowering researchers to make more informed decisions in the design of next-generation therapeutics.
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PubMed. Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methy-l-N-propyl)-pentanediamines as H3 -antagonists. Available at: [Link]
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A Comparative Guide to Purity Validation of 4-(N-BOC-Amino)-1-propylpiperidine by Elemental Analysis
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel piperidine derivatives like 4-(N-BOC-Amino)-1-propylpiperidine, which are pivotal scaffolds in medicinal chemistry, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth validation of elemental analysis as a primary method for determining the purity of this compound, comparing its performance with orthogonal analytical techniques.
The Imperative of Purity in Drug Development
The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug candidate. For piperidine-based compounds, which are integral to a wide array of therapeutic agents, ensuring high purity is critical for reproducible biological data and successful clinical outcomes.[4][5] Regulatory bodies mandate stringent purity thresholds, making the choice of analytical methodology a critical decision in the development pipeline.
Elemental Analysis: A Fundamental Approach to Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and cost-effective technique for determining the elemental composition of a pure organic compound.[6][7] The principle lies in the complete combustion of a sample, converting the constituent elements into simple gases (CO2, H2O, and N2), which are then quantified.[8][9][10] For a known molecular structure, the experimentally determined percentages of C, H, and N should align with the theoretical values, providing a direct measure of purity. This method is particularly powerful for detecting impurities that may be missed by other techniques, such as inorganic salts or residual solvents that do not possess a chromophore for UV detection in HPLC.[11]
Theoretical Elemental Composition of this compound
To validate the purity of this compound, we must first calculate its theoretical elemental composition.
Molecular Formula: C₁₄H₂₈N₂O₂
Molecular Weight: 256.39 g/mol
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 14 | 168.14 | 65.58 |
| Hydrogen (H) | 1.008 | 28 | 28.224 | 11.01 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 10.93 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 12.48 |
Experimental Protocol: CHN Analysis of this compound
This protocol outlines the steps for determining the elemental composition of a synthesized batch of this compound.
Sample Preparation: The Foundation of Accuracy
The accuracy of elemental analysis is highly dependent on the quality of the sample.
-
Homogeneity: The sample must be a finely ground, homogenous powder to ensure that the small portion taken for analysis is representative of the entire batch.
-
Drying: The sample must be thoroughly dried to remove any residual solvents or moisture, as these will significantly impact the hydrogen and carbon percentages.[12] A common practice is to dry the sample under a high vacuum over a desiccant like phosphorus pentoxide for at least 24 hours.
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.[13] The exact weight is critical for the final calculation.
Instrumentation and Calibration
An automated CHN elemental analyzer is used for this analysis.
-
Instrument Setup: The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy of the detector responses.
-
Combustion: The encapsulated sample is dropped into a high-temperature combustion furnace (typically around 900-1000°C) in a stream of pure oxygen.[6][10] This ensures complete conversion of the sample to its elemental gases.
-
Reduction and Separation: The combustion gases are then passed through a reduction furnace containing copper to convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's signal is proportional to the amount of each element in the original sample.
Data Analysis and Interpretation
The instrument software calculates the percentage of C, H, and N in the sample based on the detector signals and the sample weight.
-
Acceptance Criteria: A generally accepted criterion for a pure compound is that the experimental values for C, H, and N are within ±0.4% of the theoretical values.
Comparative Analysis: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on a combination of orthogonal methods.[14]
| Analytical Technique | Principle | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion and quantification of resulting gases (CO₂, H₂O, N₂) | - Provides fundamental elemental composition- Cost-effective and rapid[6]- Detects non-chromophoric impurities (e.g., salts, solvents)[11] | - Does not identify specific impurities- Requires a relatively pure sample for accurate results- Insensitive to isomeric impurities |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase | - High sensitivity and resolution for separating impurities- Can quantify known and unknown impurities- Widely used for routine quality control[15] | - Requires a UV-active chromophore for detection- Purity assessment is relative (area percent) unless a reference standard is used- May not detect non-eluting or co-eluting impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | - Provides detailed structural information[15]- Can identify and quantify impurities with distinct signals- Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte[14] | - Lower sensitivity compared to HPLC- Complex spectra can make quantification challenging- May not detect impurities with overlapping signals or no NMR-active nuclei |
Interpreting Discrepancies in Elemental Analysis Results
Deviations between the experimental and theoretical elemental composition can indicate the presence of impurities.
-
Higher than expected Hydrogen and Carbon: This often suggests the presence of residual organic solvents. For instance, if a solvent like ethyl acetate was used in the final purification step, its presence would inflate the C and H percentages.
-
Lower than expected Carbon, Hydrogen, and Nitrogen: This could indicate the presence of inorganic impurities, such as salts, which do not contain these elements.
-
Discrepancies in Nitrogen Percentage: An inaccurate nitrogen value could point to incomplete reaction or the presence of nitrogen-containing byproducts.
Potential Impurities in the Synthesis of this compound
Understanding the synthetic route is crucial for anticipating potential impurities. Common impurities in the synthesis of BOC-protected amines include:
-
Unreacted Starting Materials: Residual 4-aminopiperidine or 1-bromopropane.
-
Di-BOC Protected Impurity: The product where both the piperidine nitrogen and the amino group are protected with a BOC group.[16]
-
Byproducts of BOC Protection: Formation of urea derivatives, particularly if certain bases are used at elevated temperatures.[16]
-
Degradation Products: The BOC group is acid-labile, and exposure to acidic conditions can lead to its cleavage.[17][18]
Visualizing the Purity Assessment Workflow
Caption: Workflow for comprehensive purity assessment.
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis serves as a fundamental and indispensable tool for the purity validation of this compound. Its ability to provide a direct measure of elemental composition makes it a powerful gatekeeper for quality control. However, for a comprehensive and robust purity assessment that meets the stringent requirements of drug development, an orthogonal approach is essential. By integrating the quantitative data from elemental analysis with the high-resolution separation of HPLC and the detailed structural insights from NMR, researchers can achieve the highest level of confidence in the purity of their compounds, ensuring the integrity of subsequent biological and clinical investigations.
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- 18. BOC deprotection [ms.bzchemicals.com]
A Comparative Guide to BOC and Fmoc Protection of 4-amino-1-propylpiperidine for Pharmaceutical Development
In the landscape of pharmaceutical ingredient synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. For versatile building blocks like 4-amino-1-propylpiperidine, a common scaffold in medicinal chemistry, the choice between the two most prevalent amine protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—can significantly influence the synthetic route's efficiency, cost, and scalability. This guide offers a comprehensive, data-driven comparison to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
The Principle of Orthogonality: A Tale of Two Labilities
The core difference between Boc and Fmoc protecting groups lies in their cleavage conditions, a concept known as orthogonality. This fundamental distinction dictates the overall synthetic strategy, including reagent selection and compatibility with other functional groups within the molecule.
-
Boc (tert-butyloxycarbonyl): This protecting group is characterized by its stability to a wide array of nucleophiles and bases, making it a robust choice for many synthetic transformations.[1] Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is readily cleaved by mild bases.[1] The most common method for Fmoc deprotection is treatment with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This mild deprotection is a key advantage of the Fmoc strategy.[1]
This orthogonal nature is a cornerstone of modern synthetic strategies, allowing for the selective deprotection of one functional group without affecting others.[4]
Head-to-Head Comparison: BOC vs. Fmoc for 4-amino-1-propylpiperidine
| Feature | BOC Protection | Fmoc Protection |
| Protection Chemistry | Reaction with Di-tert-butyl dicarbonate (Boc₂O) | Reaction with Fmoc-Cl or Fmoc-OSu |
| Deprotection Conditions | Strong Acid (e.g., TFA, HCl)[1][2][5] | Mild Base (e.g., 20% Piperidine in DMF)[1][3] |
| Stability | Stable to bases and nucleophiles.[1] | Stable to acids.[3] |
| Compatibility | Suitable for subsequent steps involving basic or nucleophilic reagents.[1] | Ideal for syntheses with acid-sensitive functional groups. |
| Byproducts of Deprotection | Isobutylene and CO₂. The intermediate t-butyl cation can potentially alkylate nucleophilic sites.[5][6][7] | Dibenzofulvene (DBF), which can be monitored by UV spectroscopy.[3][8] DBF can form adducts with the deprotected amine.[1] |
| Solubility of Protected Amine | Generally higher solubility in organic solvents.[2][9] | Can have lower solubility in some organic solvents.[9] |
| Cost | Boc-protected compounds are often less expensive. | Fmoc-protected compounds can be more expensive. |
| Scalability | Well-established for large-scale production with mature process validation. | Milder conditions and ease of monitoring are advantageous for automated cGMP manufacturing. |
Experimental Workflows and Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of 4-amino-1-propylpiperidine with both Boc and Fmoc groups.
Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection of 4-amino-1-propylpiperidine.
Boc Protection Protocol:
-
Dissolve 4-amino-1-propylpiperidine (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Boc-protected 4-amino-1-propylpiperidine.
Boc Deprotection Protocol:
-
Dissolve the Boc-protected 4-amino-1-propylpiperidine (1 equivalent) in DCM.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 4-amino-1-propylpiperidine.
Fmoc Protection and Deprotection Workflow
Caption: Workflow for Fmoc protection and deprotection of 4-amino-1-propylpiperidine.
Fmoc Protection Protocol:
-
Dissolve 4-amino-1-propylpiperidine (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Fmoc-protected 4-amino-1-propylpiperidine.
Fmoc Deprotection Protocol:
-
Dissolve the Fmoc-protected 4-amino-1-propylpiperidine (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
Dissolve the residue in a suitable solvent and wash with water to remove the dibenzofulvene-piperidine adduct.
-
Extract the aqueous layer, combine the organic layers, dry, and concentrate to yield the deprotected 4-amino-1-propylpiperidine.
Causality Behind Experimental Choices and Self-Validating Systems
Choice of Base in Boc Protection: Triethylamine (TEA) is a common, non-nucleophilic base used to neutralize the acid generated during the reaction, driving the reaction to completion. The reaction can be monitored by TLC by observing the disappearance of the starting amine.
Acid Strength in Boc Deprotection: Strong acids like TFA are required to cleave the Boc group.[2] The progress of the deprotection can be easily monitored by TLC, showing the formation of the more polar free amine.
Solvent System in Fmoc Protection: A biphasic system of dioxane and water is often employed for Fmoc protection to ensure the solubility of both the amine starting material and the inorganic base.[11]
Base for Fmoc Deprotection: Piperidine is the reagent of choice for Fmoc removal due to its optimal basicity and nucleophilicity to efficiently trap the dibenzofulvene byproduct.[3][12] The deprotection is often rapid and can be visually monitored by the appearance of the yellow color of the dibenzofulvene-piperidine adduct.
Conclusion: Making the Right Choice for Your Synthesis
The decision between Boc and Fmoc protection for 4-amino-1-propylpiperidine is highly dependent on the overall synthetic strategy.
-
Choose Boc protection when your subsequent reaction steps involve basic or nucleophilic conditions. The robustness of the Boc group provides a significant advantage in these scenarios. However, the harsh acidic deprotection requires careful consideration of the stability of other functional groups in your molecule.[1]
-
Choose Fmoc protection when your synthesis involves acid-sensitive moieties. The mild, base-labile deprotection of the Fmoc group is its primary advantage, offering greater compatibility with a wider range of functional groups.
By carefully considering the chemical properties of your target molecule and the planned synthetic route, you can select the optimal protecting group strategy to ensure a successful and efficient synthesis.
References
- A Comparative Guide to Boc and Fmoc Protecting Groups for Amino Nitriles - Benchchem. (URL: )
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
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- 4-Amino-1-Boc-piperidine synthesis - ChemicalBook. (URL: )
- A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group - Benchchem. (URL: )
- Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
- t boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (URL: )
- Why Fmoc-Protected Amino Acids Domin
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Peptide synthesis - Wikipedia. (URL: [Link])
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4-Amino-1-Boc-piperidine, 97% | 640042-1G - Scientific Laboratory Supplies. (URL: [Link])
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(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])
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Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (URL: [Link])
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
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Peptide Synthesis - FAQ | AAPPTEC. (URL: [Link])
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Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
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What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (URL: [Link])
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])
-
Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
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Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
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tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
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Dual protection of amino functions involving Boc - RSC Publishing. (URL: [Link])
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Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
- Methods for Removing the Fmoc Group. (URL: )
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BOC deprotection - Hebei Boze Chemical Co.,Ltd.. (URL: [Link])
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Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])
- Green Chemistry - In situ Fmoc removal. (URL: )
-
Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (URL: [Link])
-
Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis - The Journal of Organic Chemistry (ACS Publications). (URL: [Link])
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (URL: [Link])
-
Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid - LSU Scholarly Repository. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - Semantic Scholar. (URL: [Link])
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
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BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7] - Aapptec Peptides. (URL: [Link])
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL: [Link])
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (URL: [Link])
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Assessing the Efficacy of 4-(N-BOC-Amino)-1-propylpiperidine in a CCR5 Receptor Binding Assay: A Comparative Guide
For researchers and professionals in drug development, the selection of appropriate molecular scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1] This guide provides an in-depth technical assessment of 4-(N-BOC-Amino)-1-propylpiperidine , a readily accessible piperidine derivative, by evaluating its potential efficacy in a C-C chemokine receptor type 5 (CCR5) binding assay.
CCR5 is a G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target, most notably for its role as a co-receptor for HIV-1 entry into host cells.[2][3][4] Consequently, the development of CCR5 antagonists is a key strategy in anti-HIV drug discovery. The 4-aminopiperidine scaffold is a common feature in a number of potent CCR5 antagonists.[2][3]
This guide will compare the structural features of this compound with a known, potent CCR5 antagonist, providing a rationale for its potential utility and a detailed experimental protocol for its evaluation.
Structural Comparison and Rationale for Assessment
To assess the potential of this compound as a CCR5 antagonist, we will compare it to a well-characterized spiropiperidine-based CCR5 antagonist, referred to here as Compound 1b , which has a reported IC50 of 10 nM.[2]
| Feature | This compound | Compound 1b (Potent CCR5 Antagonist) | Significance in CCR5 Antagonism |
| Core Scaffold | 4-Aminopiperidine | Spiro(2,3-dihydrobenzthiophene-3,4'-piperidine) | The piperidine ring serves as a central scaffold for orienting key pharmacophoric groups. |
| N1-Substituent | Propyl | (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]butane S-oxide | This substituent is crucial for engaging with a hydrophobic pocket in the CCR5 binding site. The complexity and specific stereochemistry of the substituent on Compound 1b are key drivers of its high potency. |
| C4-Substituent | N-BOC-Amino | Spirocyclic benzthiophene S-oxide | The substituent at the 4-position of the piperidine ring interacts with another region of the receptor. The bulky and specific nature of the spirocycle in Compound 1b contributes significantly to its high affinity. |
While this compound is a significantly simpler molecule than Compound 1b, it possesses the core 4-aminopiperidine scaffold. The N-propyl group provides a simple hydrophobic substituent, and the N-BOC protected amine at the 4-position offers a handle for further synthetic elaboration. By assessing the binding affinity of this basic scaffold, researchers can gain valuable insights into the contribution of the core structure to CCR5 binding and identify it as a potential starting point for the development of more potent and complex antagonists.
Experimental Workflow: CCR5 Radioligand Binding Assay
The following diagram outlines the experimental workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound for the CCR5 receptor.
Caption: Workflow for CCR5 Radioligand Binding Assay.
Detailed Protocol: CCR5 Competitive Radioligand Binding Assay
This protocol describes a method for determining the inhibitory constant (Ki) of a test compound, such as this compound, for the CCR5 receptor using a radioligand binding assay.[5][6][7]
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled CCR5 ligand, such as [¹²⁵I]MIP-1α.
-
Test Compound: this compound.
-
Non-specific Binding Control: A known, high-affinity unlabeled CCR5 antagonist (e.g., Maraviroc).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters.
-
96-well plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure
-
Membrane Preparation:
-
Thaw the frozen CCR5-expressing cell membranes on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound (this compound) in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
To the wells of a 96-well plate, add:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Maraviroc).
-
Test Compound: 50 µL of the various dilutions of the test compound.
-
-
-
Binding Reaction:
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
-
Filtration:
-
Pre-soak the GF/C filters in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Rapidly terminate the binding reaction by vacuum filtration of the plate contents onto the pre-soaked filters using a 96-well harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks
While direct experimental data for this compound in a CCR5 binding assay is not currently available in the public domain, the protocol and comparative framework provided in this guide offer a robust strategy for its evaluation. The simplicity of its structure makes it an attractive starting point for medicinal chemistry campaigns. By employing the detailed assay protocol herein, researchers can accurately determine its binding affinity for the CCR5 receptor and, in doing so, establish a baseline for the development of more potent and selective antagonists. This systematic approach, grounded in established principles of medicinal chemistry and pharmacology, is essential for the efficient and effective progression of drug discovery projects.
References
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Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]
- Calcium Flux Protocol. (n.d.).
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Ion Channel Screening - Assay Guidance Manual. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Finke, P. E., Oates, B., Mills, S. G., MacCoss, M., Malkowitz, L., Springer, M. S., Gould, S. L., DeMartino, J. A., Carella, A., Carver, G., Holmes, K., Danzeisen, R., Hazuda, D., Kessler, J., Lineberger, J., Miller, M., Schleif, W. A., & Emini, E. A. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475–2479. [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
- Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine. (2025). BenchChem.
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Li, H., Geng, Y., Liu, X., & Wang, Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501–3504. [Link]
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FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Pfaller, M. A., & Riley, J. (2011). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 16(12), 10335-10355. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 10135-10156. [Link]
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Mensonides, M. M., Elzinga, J., de Vries, J. B., & Vaalburg, W. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439. [Link]
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Tong, W., & Pan, Y. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling, 22(4), 289–300. [Link]
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Saracoglu, M., Kandemirli, S. G., Başaran, M. A., Sayiner, H., & Kandemirli, F. (2011). Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach. Current HIV Research, 9(5), 300–312. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421–L429. [Link]
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A Comparative Guide to the Synthesis of 4-(N-BOC-Amino)-1-propylpiperidine: Reductive Amination vs. Direct N-Alkylation
In the landscape of pharmaceutical research and drug development, the synthesis of substituted piperidine scaffolds is a cornerstone of medicinal chemistry. These saturated heterocycles are prevalent in a vast array of biologically active molecules. This guide provides an in-depth, objective comparison of two common synthetic routes to a key intermediate, 4-(N-BOC-Amino)-1-propylpiperidine: reductive amination and direct N-alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
Introduction to this compound
This compound is a valuable building block in organic synthesis. The piperidine ring provides a versatile scaffold, the BOC-protected amine at the 4-position allows for further functionalization after deprotection, and the N-propyl group can be crucial for modulating the pharmacological properties of a final drug candidate, such as its potency, selectivity, and pharmacokinetic profile. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.
Synthetic Strategies: An Overview
This guide will compare two primary methods for the N-propylation of 4-(N-BOC-Amino)piperidine:
-
Reductive Amination: A one-pot reaction involving the condensation of 4-(N-BOC-Amino)piperidine with propionaldehyde to form an iminium ion intermediate, which is then reduced in situ.
-
Direct N-Alkylation: A classical nucleophilic substitution reaction where 4-(N-BOC-Amino)piperidine displaces a leaving group from a propyl halide.
Below, we delve into the experimental details, underlying chemical principles, and a comparative analysis of these two approaches.
Route 1: Reductive Amination
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[1] It proceeds via the formation of an imine or iminium ion, which is then reduced to the corresponding amine.[2] A key advantage of this method is the ability to use a wide range of carbonyl compounds and amines, and it often provides cleaner reactions and higher yields compared to direct alkylation, as the issue of over-alkylation is avoided.[1][2]
Chemical Principle
The reaction begins with the nucleophilic attack of the secondary amine of the piperidine on the carbonyl carbon of propionaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the desired tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this purpose and is often the reagent of choice.[3] It is less reactive towards aldehydes and ketones compared to the iminium ion, which minimizes the formation of propanol as a side product.[2]
Visualizing the Pathway: Reductive Amination
Caption: Reductive amination pathway to the target molecule.
Exemplary Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-(N-BOC-Amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added propionaldehyde (1.2 eq). The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed, which typically takes 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Route 2: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach to forming C-N bonds, involving a nucleophilic substitution reaction.[4] This method is often simple to perform and utilizes readily available starting materials.
Chemical Principle
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane), displacing the halide ion as a leaving group. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to neutralize the hydrohalic acid that is formed as a byproduct. The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) being preferred to facilitate the SN2 reaction.
Visualizing the Pathway: Direct N-Alkylation
Caption: Direct N-alkylation pathway via an SN2 mechanism.
Exemplary Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: A mixture of 4-(N-BOC-Amino)piperidine (1.0 eq), 1-bromopropane (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in acetonitrile (MeCN) is prepared in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 60-80 °C, and monitored by TLC or LC-MS. The reaction time can vary from several hours to overnight.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Performance Comparison: Reductive Amination vs. Direct N-Alkylation
| Feature | Reductive Amination | Direct N-Alkylation |
| Reaction Type | One-pot condensation and reduction | Nucleophilic substitution (SN2) |
| Starting Materials | 4-(N-BOC-Amino)piperidine, Propionaldehyde | 4-(N-BOC-Amino)piperidine, Propyl halide |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Conditions | Typically mild (room temperature) | Often requires heating |
| Potential Side Reactions | Reduction of aldehyde to alcohol | Over-alkylation (formation of quaternary ammonium salts) |
| Work-up & Purification | Generally straightforward, requires quenching | Requires removal of inorganic salts by filtration |
| Substrate Scope | Broad for both amines and carbonyls | Good for primary and some secondary halides |
| Stereocontrol | Not applicable in this case | Not applicable in this case |
| Overall Yield | Generally high | Can be variable, sensitive to conditions |
| Ease of Execution | Simple one-pot procedure | Relatively simple, but may require longer reaction times |
Discussion and Recommendations
The choice between reductive amination and direct N-alkylation for the synthesis of this compound depends on several factors, including the desired scale of the reaction, the availability of reagents, and the importance of minimizing side products.
Reductive amination is often the preferred method in modern organic synthesis due to its high efficiency and selectivity. The mild reaction conditions are compatible with a wide range of functional groups, and the one-pot nature of the process makes it highly convenient. The use of sodium triacetoxyborohydride as a reducing agent is particularly advantageous as it minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde.
Direct N-alkylation , while conceptually simpler, can be more challenging to control. Over-alkylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction, although with a secondary amine like piperidine, this is less of a concern than with primary amines. The reaction often requires elevated temperatures and longer reaction times, which may not be suitable for sensitive substrates. However, the reagents are often inexpensive and readily available, making it an attractive option for large-scale synthesis if the conditions can be optimized to minimize side reactions.
For laboratory-scale synthesis where high purity and yield are paramount, reductive amination is generally the superior choice . For larger-scale industrial applications, the cost-effectiveness of direct N-alkylation might be a deciding factor, provided that the reaction can be well-controlled to ensure a high-quality product.
Conclusion
Both reductive amination and direct N-alkylation are viable synthetic routes to this compound. A thorough understanding of the mechanistic nuances and practical considerations of each method is essential for selecting the optimal synthetic strategy. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their project.
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Myers, A. G. Reductive Amination. Harvard University. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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A Comparative Guide to the Biological Activity of 4-(N-BOC-Amino)-1-propylpiperidine Derivatives as CCR5 Antagonists
In the landscape of contemporary drug discovery, the 4-aminopiperidine scaffold has emerged as a privileged structure, integral to the development of therapeutic agents targeting a range of diseases. Within this class, 4-(N-BOC-Amino)-1-propylpiperidine derivatives are gaining significant attention, particularly as antagonists of the C-C chemokine receptor 5 (CCR5). This guide provides a comprehensive comparison of the biological activity of these derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this chemical series.
The Significance of CCR5 Antagonism
The CCR5 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the inflammatory response by mediating the migration of leukocytes. Crucially, it also serves as a primary co-receptor for the entry of the most common strains of HIV-1 into host cells.[1] Consequently, blocking the CCR5 receptor is a clinically validated strategy for the treatment of HIV-1 infection, as exemplified by the FDA-approved drug Maraviroc. The development of novel CCR5 antagonists with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
Mechanism of Action: Allosteric Inhibition of HIV-1 Entry
This compound derivatives function as non-competitive allosteric antagonists of the CCR5 receptor. Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) that bind to the orthosteric site, these small molecules bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in the receptor, rendering it unable to interact with the gp120 envelope glycoprotein of HIV-1, thereby preventing the fusion of the viral and host cell membranes and inhibiting viral entry.
Figure 1: Mechanism of CCR5 antagonism by 4-aminopiperidine derivatives.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is critically influenced by the nature of the substituents on the piperidine ring and the terminal groups. The following table summarizes the structure-activity relationships (SAR) gleaned from studies on analogous piperidine-based CCR5 antagonists.[2][3] While direct comparative data for a homologous series of this compound derivatives is not extensively published, these findings provide a strong predictive framework.
| Compound ID | R1 (at Piperidine N1) | R2 (at Piperidine C4-Amine) | CCR5 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) |
| Lead Structure | Propyl | BOC-Amine | Reference | Reference |
| Analog 1 | Benzyl | Diphenylurea | Significantly Improved[3] | Potent[3] |
| Analog 2 | 3-(4-benzylpiperidin-1-yl)propyl | N,N'-diphenylurea | <10[3] | <1[3] |
| Analog 3 | Acetyl | Phenylacetamide | Low to sub-nanomolar[2] | 0.59[2] |
| Analog 4 | Propyl | Varied Amides/Ureas | Variable | Variable |
Key SAR Insights:
-
N1-Substitution: The N-propyl group is a common feature, but modifications can significantly impact activity. Larger, hydrophobic groups like benzyl or extended propyl chains with terminal aromatic rings often enhance binding affinity.[3]
-
C4-Amine Substitution: The N-BOC group serves as a key building block. Replacement of the BOC group with more complex moieties, such as amides and ureas, is a common strategy to improve potency. Introduction of aromatic rings, particularly diphenylurea or phenylacetamide structures, has been shown to yield highly potent CCR5 antagonists.[2][3]
-
Polar Substituents: The introduction of polar groups on terminal phenyl rings can enhance the inhibitory activity against HIV-1 envelope-mediated membrane fusion, suggesting that these modifications can effectively interfere with viral cell entry.[3]
Experimental Protocols for Biological Evaluation
The comprehensive evaluation of this compound derivatives as CCR5 antagonists involves a tiered screening approach, encompassing binding, functional, and cell-based assays.
CCR5 Radioligand Binding Assay
This assay directly measures the affinity of the test compounds for the CCR5 receptor by competing with a radiolabeled ligand.
Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [125I]MIP-1α) from the CCR5 receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CCR5 receptor.
-
Homogenize the cells in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [125I]MIP-1α at a concentration near its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled CCR5 ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for a CCR5 radioligand binding assay.
Calcium Mobilization Assay
This functional assay assesses the ability of the test compounds to inhibit the intracellular calcium influx triggered by a CCR5 agonist.
Principle: CCR5 is a Gq-coupled receptor. Agonist binding leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 triggers the release of calcium from intracellular stores.[6][7] This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. Antagonists will inhibit this agonist-induced calcium flux.
Step-by-Step Protocol: [6][8][9]
-
Cell Preparation:
-
Seed CCR5-expressing cells (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES). Incubate to allow for dye uptake and de-esterification.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cell plate and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate in a fluorescence plate reader (e.g., a FLIPR instrument).
-
Initiate the measurement of fluorescence intensity over time.
-
After establishing a baseline reading, add a CCR5 agonist (e.g., RANTES) to all wells to stimulate calcium release.
-
Continue to monitor the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Chemotaxis Assay
This cell-based assay evaluates the ability of the test compounds to block the directed migration of cells towards a CCR5 ligand.
Principle: Chemotaxis is the directed movement of cells along a chemical gradient. This assay utilizes a transwell chamber, where cells are placed in the upper chamber and a chemoattractant (a CCR5 ligand) is in the lower chamber. The number of cells that migrate through the porous membrane separating the chambers is quantified. Antagonists will reduce the number of migrating cells.[10][11]
Step-by-Step Protocol: [10][12][13]
-
Assay Setup:
-
Use a 96-well transwell plate with a porous membrane (e.g., 5 µm pores for T cells).
-
Add a CCR5 ligand (e.g., MIP-1β) to the lower wells of the plate.
-
In a separate plate, pre-incubate CCR5-expressing cells (e.g., primary T cells or a T cell line) with varying concentrations of the test compound.
-
-
Cell Migration:
-
Add the cell suspension (containing the test compound) to the upper chamber of the transwell plate.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate-based cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
This compound derivatives represent a promising scaffold for the development of novel CCR5 antagonists. The structure-activity relationships derived from analogous series highlight the critical importance of substitutions at the N1 and C4 positions of the piperidine ring for achieving high-affinity binding and potent antiviral activity. A systematic biological evaluation, employing a combination of binding, functional, and chemotaxis assays, is essential for the characterization and optimization of these compounds as potential therapeutic agents for HIV-1 infection and other inflammatory diseases where CCR5 plays a pathogenic role. The detailed protocols provided in this guide offer a robust framework for conducting such investigations.
References
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- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
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- Cell Guidance Systems. (2024). Using depot formulation for chemotaxis studies.
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- Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429.
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- Wang, R., et al. (2020). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Molecules, 25(11), 2636.
- Le, V. T., et al. (2021). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. Journal of Medicinal Chemistry, 64(15), 11286–11306.
- de la Fuente, A., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475.
- Lu, S. F., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883–1887.
- HIV Management Guidelines. (n.d.). Co-receptor Tropism Assays.
- Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397–416.
- Patel, M., et al. (2020). Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 28(13), 115541.
- Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295–2306.
- Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709–712.
- Wang, X., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 9(4), e94903.
- Rizzi, A., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119–132.
- Casy, A. F., & Myers, J. L. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434–440.
- Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine.
- Xia, M., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468–6470.
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A Strategic Guide to BOC-Protected 4-Aminopiperidines: A Cost-Benefit Analysis for Synthesis
In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] The strategic introduction of functional groups onto this versatile heterocycle is a critical aspect of molecular design. Among the most valuable building blocks are the mono-BOC-protected 4-aminopiperidines. However, a common point of ambiguity for researchers is the selection between its two commercially available isomers: tert-butyl piperidin-4-ylcarbamate (1) and tert-butyl 4-aminopiperidine-1-carboxylate (2) .
This guide provides an in-depth cost-benefit analysis of these two key synthetic intermediates. While the query mentioned "4-(N-BOC-Amino)-1-propylpiperidine," this specific N-propyl derivative is not a readily available starting material and would typically be synthesized from one of the two aforementioned precursors. Therefore, this analysis will focus on the strategic choice between isomers 1 and 2 , providing the foundational knowledge required to decide which building block offers the optimal balance of cost, efficiency, and synthetic versatility for your specific research goals, including N-alkylation to derivatives like the 1-propyl version.
The Isomeric Decision: A Structural and Strategic Overview
The choice between 1 and 2 is not arbitrary; it dictates the entire synthetic strategy. The placement of the tert-butyloxycarbonyl (BOC) protecting group determines which nitrogen atom is available for reaction.
-
tert-butyl piperidin-4-ylcarbamate (1) : The exocyclic amino group at the C4 position is protected. This leaves the endocyclic piperidine nitrogen (at position 1) as a free secondary amine, ready for reactions such as N-alkylation, N-arylation, or reductive amination.
-
tert-butyl 4-aminopiperidine-1-carboxylate (2) : The endocyclic piperidine nitrogen is protected. This renders the exocyclic C4-amino group available for nucleophilic attack, amide bond formation, sulfonylation, and other similar transformations.
The logical workflow for selecting the appropriate isomer is illustrated below.
Caption: Workflow for selecting the correct 4-aminopiperidine isomer.
Comparative Analysis: Physicochemical Properties and Cost
A direct comparison of the two isomers reveals similar physical properties but notable differences in market price, which can be a critical factor in large-scale synthesis.
| Feature | Isomer 1: 4-(N-BOC-amino)piperidine | Isomer 2: 4-Amino-1-Boc-piperidine |
| CAS Number | 73874-95-0[4] | 87120-72-7[5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂[4] | C₁₀H₂₀N₂O₂[5][6] |
| Molecular Weight | 200.28 g/mol [4] | 200.28 g/mol [5][6] |
| Appearance | Off-white crystalline powder[7] | Solid[5] |
| Melting Point | 162-166 °C[8] | Not consistently reported |
| Purity (Typical) | 96% | 97%[5] |
| Representative Pricing | ~$36.50 / 5g | ~$328.34 / 5g[9] |
Note: Prices are approximate, based on listed catalog prices from major suppliers as of late 2025, and are subject to change. Bulk pricing will differ significantly.
The most striking takeaway is the substantial price difference. Isomer 1 is significantly more cost-effective than Isomer 2. This cost differential is a major driver in synthetic planning. When possible, designing a synthetic route that utilizes the cheaper Isomer 1 is advantageous for budget-conscious projects.
Synthetic Utility & Strategic Application
The Case for Isomer 1: 4-(N-BOC-amino)piperidine
This isomer is the precursor of choice when the synthetic endgame involves modification of the piperidine nitrogen. It has been instrumental in the synthesis of a variety of therapeutic agents.
-
Antiviral Agents: It serves as a building block for chemokine (C-C motif) receptor 5 (CCR5) antagonists, which have potent anti-HIV-1 activity.[8][10]
-
Antibacterial Agents: It has been used in the synthesis of novel inhibitors of bacterial type II topoisomerase.[10]
-
N-Alkylation: To create the originally queried this compound, one would perform a standard N-alkylation on Isomer 1 using a propyl halide (e.g., 1-bromopropane) or reductive amination with propanal.
A general scheme for the N-alkylation of Isomer 1 is presented below.
Caption: Synthetic route to N-alkylated piperidines from Isomer 1.
The Case for Isomer 2: 4-Amino-1-Boc-piperidine
Despite its higher cost, Isomer 2 is indispensable when the exocyclic amine is the target for modification. Its applications are widespread in drug discovery.
-
HIV-1 Inhibitors: It is a key starting material for synthesizing piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][11]
-
SIRT2 Inhibitors: It is used to prepare N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which function as inhibitors for the human silent information regulator type 2 (SIRT2).[5][11]
-
Antitumor Agents: The reagent is employed in making bromodomain inhibitors and HepG2 cell cycle inhibitors for anti-tumor therapy.[9][12]
Experimental Protocols & Synthetic Efficiency
Synthesis of 4-(N-BOC-amino)piperidine (Isomer 1)
A common and high-yielding method for preparing Isomer 1 involves the debenzylation of a readily available precursor.[13] This process is efficient and avoids harsh reagents.
Protocol: Catalytic Hydrogenation for Isomer 1 Synthesis [13]
-
Dissolution: Dissolve tert-butyl (1-benzylpiperidin-4-yl)carbamate (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or in a Parr shaker) for 12 hours at room temperature.
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by silica gel column chromatography if necessary.
-
Reported Yield: 99%[13]
-
The high yield and operational simplicity of this debenzylation make the in-house synthesis of Isomer 1 a viable cost-saving strategy if the benzyl-protected precursor is available at a lower cost.
Synthesis of 4-Amino-1-Boc-piperidine (Isomer 2)
The synthesis of Isomer 2 often starts from a 4-oxopiperidine derivative. A typical route involves reductive amination.
Protocol: Synthesis of Isomer 2 via Reductive Amination [14]
-
Precursor Preparation: Start with tert-butyl 4-oxopiperidine-1-carboxylate.
-
Oxime Formation (if applicable): Reaction with hydroxylamine hydrochloride can form the oxime, which is then reduced. However, a more direct reductive amination is often preferred.
-
Direct Reductive Amination: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed.
-
Work-up: Quench the reaction carefully with water or a mild base. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Note: Yields for this transformation are typically good, often exceeding 80-90% depending on the specific conditions and ammonia source used.
-
Cost-Benefit Conclusion: A Strategic Recommendation
The cost-benefit analysis leads to a clear strategic recommendation for researchers and process chemists:
-
Prioritize Isomer 1 (4-(N-BOC-amino)piperidine) : Given its significantly lower market price and the high efficiency of subsequent N-alkylation reactions, it is the most economical starting point whenever the synthetic plan allows for modification of the piperidine nitrogen late in the sequence. If your target is a 1-propyl or other N-substituted derivative, starting with Isomer 1 is almost always the superior choice.
-
Utilize Isomer 2 (4-Amino-1-Boc-piperidine) Selectively : Reserve the use of the more expensive Isomer 2 for syntheses where modification of the C4-amino group is essential and cannot be easily re-ordered in the synthetic sequence. While costly, its unique reactivity profile makes it an enabling, albeit premium, reagent.
-
Consider In-House Synthesis : For large-scale campaigns, the cost of Isomer 2 may justify exploring its in-house synthesis from less expensive precursors like tert-butyl 4-oxopiperidine-1-carboxylate. The operational costs must be weighed against the direct procurement cost of the final product.
By carefully considering the synthetic route and the market cost of these versatile building blocks, researchers can optimize their synthetic strategies, reduce project costs, and accelerate the drug discovery and development process.
References
- BenchChem. A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones.
- International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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- BenchChem. A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design: A Focus on Dipeptidyl Peptidase-4 (DPP-4) In.
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- Scientific Laboratory Supplies. 4-(N-Boc-amino)piperidine, 96% | 540935-1G.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(N-BOC-Amino)-1-propylpiperidine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a comprehensive, experience-driven framework for the proper disposal of 4-(N-BOC-Amino)-1-propylpiperidine. Moving beyond a simple checklist, we will explore the chemical reasoning behind these essential procedures to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment: A Profile Based on Structural Analogs
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its chemical structure—a BOC-protected amine on a piperidine ring—allows us to extrapolate a reliable hazard profile from closely related analogs. The piperidine core suggests potential for basicity and corrosivity, while the BOC-protecting group modifies its reactivity.[1][2] An analysis of SDSs for compounds like 4-(N-Boc-amino)piperidine and other derivatives reveals a consistent pattern of hazards.[3][4][5][6]
Rationale: Understanding the potential hazards is the foundational step for safe handling and disposal. By treating the compound with the caution afforded to its most hazardous structural relatives, we establish a robust margin of safety.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Common Analogs Exhibiting this Hazard | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | 4-Amino-1-Boc-piperidine, 4-Anilino-1-Boc-piperidine | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 4-(N-Boc-amino)piperidine, tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | [3][6][7] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | 4-Amino-1-Boc-piperidine, 4-(N-Boc-amino)piperidine | [3][5][6] |
| Target Organ Toxicity | H335: May cause respiratory irritation | 4-(N-Boc-amino)piperidine, 4-Anilino-1-Boc-piperidine |[3][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the synthesized hazard profile, a stringent PPE protocol is non-negotiable. All personnel handling this compound, particularly during waste consolidation and disposal, must be equipped as follows.
Table 2: Mandatory PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and potential dust, preventing serious eye irritation or damage.[4][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[1][4] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3][7][8] If dust formation is likely, a NIOSH/MSHA approved respirator is required.[9] | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[3][6] |
Disposal Workflow: From Generation to Collection
The proper disposal of this compound is a systematic process. The following diagram and protocols outline the decision-making and operational steps required for safe and compliant waste management.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Characterization and Segregation
Protocol:
-
Identify: All waste streams containing this compound must be classified as hazardous chemical waste.
-
Segregate: This compound must be collected in a dedicated, sealed container labeled "Solid Organic Hazardous Waste."
-
Avoid Incompatibles: Ensure the waste container does not contain incompatible materials.
Rationale: Segregation is crucial for preventing dangerous chemical reactions within the waste container. Piperidine derivatives can react with strong oxidizing agents and acids.[10] Co-mingling this basic compound with acidic waste could lead to exothermic reactions, while contact with strong oxidizers presents a fire or explosion risk.
Table 3: Key Chemical Incompatibilities
| Incompatible Material | Reason for Segregation | Source |
|---|---|---|
| Strong Oxidizing Agents | Risk of fire or explosion. | [9][10] |
| Strong Acids | Can cause a vigorous, exothermic neutralization reaction. | [9][10] |
| Acid Anhydrides, Acid Chlorides | Potential for violent reactions. |[9] |
Step 2: Procedure for Unused or Expired Product
Protocol:
-
Container: Place the original, tightly sealed container into a secondary containment vessel (e.g., a pail or overpack drum).
-
Labeling: Affix a hazardous waste label to the outer container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
Relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed")
-
-
Storage: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4][8]
-
Disposal: Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department for final disposal, which is typically high-temperature incineration.[11]
Rationale: Proper labeling is a regulatory requirement and ensures that waste handlers are fully aware of the container's contents and associated dangers. Secondary containment provides an extra layer of protection against spills during storage and transport.
Step 3: Procedure for Small Spills (<5g)
Protocol:
-
Control & Evacuate: Ensure the area is well-ventilated.[2] Alert colleagues and restrict access to the spill area.
-
Don PPE: Wear all PPE listed in Table 2, including respiratory protection if the material is a fine powder.
-
Contain & Absorb: Gently cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[2] Avoid raising dust.[10]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[7] Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose: Seal, label, and store the waste container as described in Step 2.
Rationale: Using a non-combustible absorbent mitigates fire risk, as piperidine derivatives can be flammable.[1][11] Non-sparking tools are a critical precaution to prevent ignition of flammable dusts or vapors.[8][11]
Step 4: Decontamination of Labware
Protocol:
-
Initial Rinse: Under a chemical fume hood, rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse is considered acutely hazardous and must be collected in a designated "Hazardous Organic Waste" container. Subsequent rinses can typically be collected in the same container.
-
Final Wash: After the solvent rinse, wash the glassware with soap and plenty of water.
-
Disposal of Rinsate: The collected solvent rinsate must be disposed of as liquid hazardous waste, following your institution's EHS procedures. Do not pour it down the drain.[10][12]
Rationale: A triple rinse procedure is a standard laboratory practice to ensure the effective removal of chemical residues. Collecting the rinsate as hazardous waste is essential for environmental protection and regulatory compliance, as piperidine derivatives can be harmful to aquatic life.[1][13]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the scientific diligence it requires, ensuring a safe and compliant research environment.
References
- Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.).
- tert-butyl (1-ethylpiperidin-4-yl)carbamate - Echemi. (n.d.).
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate-SDS-MedChemExpress. (2025, December 25).
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta Chemicals.
- Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.
- SAFETY DATA SHEET - Piperidine. (2023, October 11). Fisher Scientific.
- 4-(tert-Butoxycarbonylamino)
- SAFETY DATA SHEET - 4-(Boc-amino)piperidine. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - 4-Amino-1-BOC-piperidine. (n.d.). Fisher Scientific.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- SAFETY DATA SHEET - TBC-P. (2015, March 11). ChemPoint.com.
- SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. (2023, August 25). Fisher Scientific.
- SAFETY DATA SHEET - tert-Butyl carbamate. (2025, December 19). Fisher Scientific.
-
4-Amino-1-Boc-piperidine. (n.d.). PubChem. Retrieved from [Link]
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- Safety Data Sheet - 4-Anilino-1-Boc-piperidine. (2025, September 22). Cayman Chemical.
-
4-(N-Boc-amino)piperidine. (n.d.). PubChem. Retrieved from [Link]
- R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety D
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
